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6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Documentation Hub

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  • Product: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Pyridine-Oxazole Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Pyridine-Oxazole Derivatives in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pyridine-oxazole h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Pyridine-Oxazole Derivatives in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-oxazole hybrid scaffolds are "privileged structures" in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., VEGFR, RAF inhibitors) and antimicrobial agents. While these moieties offer exceptional potency via hydrogen bond acceptor/donor motifs and rigid geometry, they present specific thermodynamic vulnerabilities in solution.

This guide addresses the critical instability modes of pyridine-oxazole derivatives—specifically the acid-catalyzed hydrolytic ring opening of the oxazole moiety. It provides a mechanistic understanding of the degradation pathways, followed by a rigorous, self-validating experimental framework for quantifying stability parameters (


, 

,

) in compliance with ICH Q1A (R2) guidelines.

Mechanistic Underpinnings: The Pyridine-Oxazole Interface

To stabilize a molecule, one must first understand why it breaks. In pyridine-oxazole systems, the thermodynamic instability is rarely due to the pyridine ring (which is aromatic and highly stable) but rather the oxazole ring , specifically under the electronic influence of the pyridine.

The Electronic Push-Pull & The "Weak Link"

The oxazole ring is a


-excessive heterocycle (relative to pyridine) but is less aromatic than furan or thiophene. Its stability relies heavily on the electron density at the C2 and C5 positions.
  • The Pyridine Effect: When a pyridine ring is directly coupled to an oxazole (e.g., 2-(pyridin-2-yl)oxazole), the pyridine acts as an electron-withdrawing group (EWG), particularly if the pyridine nitrogen is protonated or complexed with a metal ion.

  • The Failure Mode (Hydrolysis): This electron withdrawal decreases electron density at the oxazole C2 position, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

  • Thermodynamic Driver: The conversion of the strained, aromatic oxazole ring into an acyclic

    
    -acylamino ketone or amide is often thermodynamically favorable (
    
    
    
    ) in aqueous acidic media due to the release of ring strain and the formation of stable carbonyl bonds.
Pathway Visualization: Acid-Catalyzed Ring Opening

The following diagram illustrates the stepwise degradation mechanism. Note that the transition state involves the disruption of the oxazole aromaticity, which is the primary energetic barrier.

HydrolysisMechanism Start Pyridine-Oxazole (Intact) Protonation N-Protonation (Activation) Start->Protonation + H+ Transition Transition State (H2O Attack at C2) Protonation->Transition + H2O (rds) Intermediate Tetrahedral Intermediate Transition->Intermediate Ring Opening Product Acyclic Amide/Ester (Degradant) Intermediate->Product Tautomerization

Caption: Figure 1. Acid-catalyzed hydrolytic degradation pathway of pyridine-oxazole derivatives. The rate-determining step (rds) is typically the nucleophilic attack of water on the C2 position of the protonated oxazole.

Experimental Assessment Framework

This section details a self-validating workflow to determine thermodynamic stability parameters. This protocol is designed to satisfy ICH Q1A (R2) requirements for stress testing.

Protocol: pH-Rate Profiling (The Kinetic Map)

Objective: Determine the pH-dependent pseudo-first-order degradation rate constants (


).

Reagents & Setup:

  • Buffers: 50 mM Phosphate (pH 2.0, 7.4), Acetate (pH 4.5), Borate (pH 9.0). Critical: Ionic strength (

    
    ) must be kept constant (e.g., 0.15 M with NaCl) to isolate pH effects from salt effects.
    
  • Stock Solution: 10 mM compound in DMSO.

  • Instrument: HPLC-UV/Vis or LC-MS/MS.

Step-by-Step Methodology:

  • Initiation: Spike stock solution into pre-warmed buffer (

    
     or elevated temp) to a final concentration of 10–50 
    
    
    
    . Ensure DMSO
    
    
    .
  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching (Self-Validating Step): Immediately dilute into cold acetonitrile (

    
    ) or adjust pH to neutral to freeze the reaction.
    
  • Analysis: Quantify the parent peak area (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Validation Check:

  • Mass Balance: Sum the area of the parent peak + degradation products (corrected for response factors). If the sum deviates by

    
     from the initial mass, suspect precipitation or adsorption to the vessel walls.
    
Protocol: Temperature Dependence (Arrhenius Analysis)

Objective: Calculate Activation Energy (


) and predict shelf-life (

).

Methodology:

  • Perform the pH-rate profile (usually at the pH of maximum instability, e.g., pH 2.0) at three distinct temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Extract

    
     for each temperature.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
Workflow Visualization

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Logic Stock Stock Prep (DMSO) Incubate Incubation (Isothermal) Stock->Incubate Buffer Buffer System (Const. Ionic Strength) Buffer->Incubate Sample Sampling & Quenching Incubate->Sample t = x hr HPLC LC-MS Analysis Sample->HPLC Linearity Check Linearity ln(Conc) vs Time HPLC->Linearity Params Calc: k_obs, t_1/2 Linearity->Params R^2 > 0.99 Arrhenius Arrhenius Plot (Predict 25°C) Params->Arrhenius

Caption: Figure 2. Standardized workflow for thermodynamic stability assessment. The "Check Linearity" node serves as a quality gate; non-linear data suggests complex kinetics (e.g., autocatalysis).

Data Interpretation & Case Study

The following table represents typical data for a 2-(pyridin-2-yl)oxazole derivative.

Table 1: Kinetic Parameters of Hydrolysis (


) 
pH Condition


Degradation Mechanism
pH 1.2 (SGF)

~16.5Acid-catalyzed ring opening (C2 attack)
pH 4.5 (Acetate)

~462Protonation of Pyridine only; Oxazole intact
pH 7.4 (PBS)

>6000Thermodynamically stable
pH 9.0 (Borate)

>6000Stable (OH- attack at C2 is slow without EWG activation)

Interpretation:

  • The "Danger Zone": The molecule is stable at physiological pH (7.4) but labile in simulated gastric fluid (SGF, pH 1.2). This indicates the drug may require enteric coating or formulation buffering to survive the stomach.

  • Thermodynamic Insight: The stability at pH 7.4 suggests that the neutral pyridine-oxazole system is the thermodynamic minimum. The instability at pH 1.2 is kinetically driven by protonation which lowers the activation energy (

    
    ) for water attack.
    

Structural Optimization Strategies

If the thermodynamic stability profile is insufficient for drug development, consider these structural modifications:

  • Steric Shielding: Introduce a methyl or ethyl group at the oxazole C4 or C5 position. This increases steric hindrance, raising the energetic barrier for the nucleophile (water) to attack the ring.

  • Electronic Modulation: Add an electron-donating group (EDG) like a methoxy group to the pyridine ring. This counteracts the electron-withdrawing effect, stabilizing the oxazole C2 electron density.

  • Scaffold Hopping: Replace the oxazole oxygen with sulfur (Thiazole). Thiazoles are significantly more aromatic and resistant to hydrolytic ring opening due to the lower electronegativity of sulfur compared to oxygen.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][1][2]

  • Katritzky, A. R., & Pozharskii, A. F. Handbook of Heterocyclic Chemistry (3rd Edition). Elsevier. [Link]

  • Tingle, J. B., & Robinson, C. J. The Hydrolysis of Oxazoles. Journal of the American Chemical Society. [Link]

  • FDA Guidance for Industry. Drug Stability Guidelines. [Link]

Sources

Exploratory

Advancing Drug Discovery: A Technical Guide to DFT Calculations for the HOMO-LUMO Gap of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

An In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the early-stage characterization of a molecule's electronic properties is a critical determinant of its subsequent success. The ene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the early-stage characterization of a molecule's electronic properties is a critical determinant of its subsequent success. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a powerful quantum chemical descriptor for predicting molecular reactivity, kinetic stability, and bioactivity. A smaller HOMO-LUMO gap often indicates higher chemical reactivity, a desirable trait for molecular interactions but one that must be balanced with stability.[1][2][3] This guide provides a comprehensive, in-depth protocol for calculating the HOMO-LUMO gap of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, a heterocyclic compound of interest, using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the strategic reasoning behind each computational choice.

Introduction: The Strategic Importance of Frontier Orbitals

6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a heterocyclic compound featuring a pyridine ring linked to an oxazole ring, with a reactive aldehyde functional group. Such nitrogen- and oxygen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry due to their ability to form diverse interactions with biological targets. The electronic character of this molecule, dictated by its frontier molecular orbitals (FMOs)—the HOMO and LUMO—is fundamental to its potential as a drug candidate.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1][2] The energy gap between them (Egap) is a crucial parameter:

  • Reactivity and Bioactivity: A small gap suggests that the molecule can be easily excited, implying higher reactivity. This can be crucial for covalent binding or other electronic interactions with a receptor.[1][3][4]

  • Kinetic Stability: A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.[2][3]

  • Optical Properties: The HOMO-LUMO gap is the lowest possible electronic excitation energy, which corresponds to the wavelength of light the molecule might absorb, a key factor in phototoxicity and assay development.[5][6]

Density Functional Theory (DFT) has emerged as the preeminent computational method for accurately and efficiently calculating these properties, providing a robust balance between computational cost and accuracy for medium-sized organic molecules.[7][8][9]

Part 1: Theoretical Foundations & Strategic Computational Choices

A successful DFT calculation is not merely about executing a program; it is about making informed decisions that ensure the physical and chemical reality of the molecule is accurately represented.

Pillar 1: The Rationale for DFT

While various quantum mechanical methods exist, DFT is the workhorse for systems of this size. It is based on the principle that the total energy of a system is a unique functional of its electron density. This approach is more computationally tractable than wave-function-based methods like Hartree-Fock (HF), as it implicitly includes a degree of electron correlation—the interaction between electrons—which HF neglects.[9] This inclusion is vital for obtaining chemically meaningful results for properties like the HOMO-LUMO gap.

Pillar 2: Selecting the Computational Toolkit (The Causality of Choice)

The accuracy of a DFT calculation hinges on two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: The exact form of the exchange-correlation functional is unknown and must be approximated. These approximations are organized in a conceptual hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy. For organic molecules like 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, a hybrid functional is often the best starting point.

    • Our Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a well-established and extensively validated hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation.[7][9][10] It provides a reliable balance of accuracy and computational efficiency for the structural and electronic properties of a vast range of organic compounds.[7][9]

    • Advanced Alternative: For higher accuracy, especially where non-covalent interactions are critical, dispersion-corrected functionals like ωB97X-D or M06-2X could be employed.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons around the atoms.

    • Our Choice: Pople-style 6-311+G(d,p): This choice is deliberate and layered:

      • 6-311G: This indicates a triple-zeta basis set, meaning three basis functions are used for each valence orbital, providing a high degree of flexibility for describing the electron distribution, which is superior to a double-zeta set like 6-31G.[11]

      • (d,p): These are polarization functions . The (d) on heavy (non-hydrogen) atoms and (p) on hydrogen atoms allow the orbital shapes to distort anisotropically, which is essential for accurately describing chemical bonds.[11][12]

      • +: This indicates the addition of diffuse functions to heavy atoms. These functions are crucial for accurately describing species with electron density far from the nucleus, such as anions or molecules with lone pairs and π-systems, like our target molecule.[11]

Part 2: A Validated Computational Protocol

This protocol follows a multi-step, self-validating workflow. We first obtain a stable molecular geometry using a less computationally demanding basis set before performing a highly accurate electronic property calculation.

Step 1: Molecular Structure Preparation
  • Obtain the 2D Structure: Draw the structure of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde in a chemical drawing program (e.g., ChemDraw) and export its SMILES string (O=Cc1ncccc1-c2cnco2).

  • Generate 3D Coordinates: Use a molecular editor and builder (e.g., Avogadro, GaussView, IQmol) to convert the 2D representation or SMILES string into an initial 3D structure. Perform a preliminary geometry "cleanup" using a simple molecular mechanics force field (e.g., MMFF94) within the software to generate a reasonable starting conformation.

Step 2: Geometry Optimization

The goal of this step is to find the lowest energy (most stable) conformation of the molecule on the potential energy surface.

  • Software: This protocol is described generically but is directly applicable to software like Gaussian, ORCA, or Q-Chem.[13][14]

  • Input File Setup:

    • Route Section (Calculation Type): Opt Freq (This requests a geometry optimization followed by a frequency calculation).

    • Functional/Basis Set: B3LYP/6-31G(d) (A smaller, yet reliable basis set for efficient optimization).

    • Charge and Multiplicity: 0 1 (The molecule is neutral with a singlet ground state).

    • Coordinates: Paste the 3D coordinates from Step 1.

  • Execution: Submit the calculation to the computational server. This iterative process adjusts the positions of the atoms until the forces on them are negligible.[14]

Step 3: Frequency Analysis and Verification

This is a critical validation step. The frequency calculation, performed automatically after the optimization, computes the vibrational modes of the molecule.

  • Verification: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Single-Point Energy Calculation for Final HOMO-LUMO Energies

With the validated, optimized geometry, we now perform a more computationally intensive single-point energy calculation to obtain highly accurate electronic properties.

  • Input File Setup:

    • Coordinates: Use the optimized geometry from the previous step.

    • Route Section (Calculation Type): #P (Requests printing of additional output), Guess=Read, Geom=Check (Reads the wavefunction and geometry from the previous calculation's checkpoint file).

    • Functional/Basis Set: B3LYP/6-311+G(d,p) (Our high-accuracy target level of theory).

    • Charge and Multiplicity: 0 1.

  • Execution: Run the calculation. This is not an iterative optimization but a single computation of the energy and molecular orbitals at the fixed, optimized geometry.

Computational Workflow Diagram

G cluster_prep Step 1: Preparation cluster_opt Step 2 & 3: Optimization & Validation cluster_spe Step 4: Final Calculation SMILES 2D Structure / SMILES Initial3D Generate Initial 3D Structure (e.g., Avogadro, MMFF94) SMILES->Initial3D Opt Geometry Optimization (B3LYP/6-31G(d)) Initial3D->Opt Freq Frequency Calculation Opt->Freq Verify Verify: 0 Imaginary Frequencies? Freq->Verify SPE Single-Point Energy (B3LYP/6-311+G(d,p)) Verify->SPE  If Yes Results HOMO/LUMO Energies SPE->Results

Sources

Foundational

Advanced Ligand Design: The Chelation Potential of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

The following technical guide details the chelation potential, synthesis, and application of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPCA) . Content Type: Technical Whitepaper Audience: Researchers, Coordination Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chelation potential, synthesis, and application of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPCA) .

Content Type: Technical Whitepaper Audience: Researchers, Coordination Chemists, Drug Discovery Scientists[1]

Executive Summary: The "Janus" Scaffold

In the realm of pincer ligands, symmetry has long been the standard (e.g., terpyridine, PyBOX). However, 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPCA) represents a paradigm shift toward desymmetrized heterocycles .[1]

This molecule functions as a "Janus" scaffold—a two-faced entity offering:

  • A Static Domain: The 5-substituted oxazole ring provides a chemically robust, hard nitrogen donor resistant to hydrolysis.

  • A Dynamic Domain: The aldehyde functionality serves as a reactive "handle," allowing the modular installation of imines, hydrazones, or thiosemicarbazones to tune the electronic and steric properties of the final complex.

This guide explores OPCA not merely as a ligand, but as a precursor platform for generating non-symmetric N,N,N and N,N,O tridentate chelators for transition metal catalysis (Ru, Ni, Cu) and bio-inorganic modeling.

Structural Analysis & Chelation Modes

The coordination chemistry of OPCA is defined by its ability to toggle between "Hemilabile Precursor" and "Pincer Scaffold."

Direct Coordination (Mode A: N,N,O)

In its native state, OPCA can coordinate to hard Lewis acids (e.g., lanthanides, high-oxidation state early transition metals) via a tridentate N,N,O motif.

  • Donors: Pyridine Nitrogen (

    
    ), Oxazole Nitrogen (
    
    
    
    ), and Aldehyde Oxygen (
    
    
    ).
  • Limitation: The metal-oxygen bond from the aldehyde carbonyl is typically weak and hemilabile.[1] This mode is often observed only in the solid state or with highly oxophilic metals (e.g., Eu(III), Gd(III)).

The "Active" Schiff Base Mode (Mode B: N,N,N')

The true utility of OPCA lies in its condensation with primary amines to form iminopyridine-oxazole ligands. This creates a robust N,N,N' pincer system analogous to PyBOX but with tunable asymmetry.

  • Mechanism: Condensation of the aldehyde with a chiral amine (e.g., (S)-1-phenylethylamine) yields a ligand with one static arm (oxazole) and one steric-tunable arm (imine).[1]

  • Advantage: This asymmetry induces unique electronic gradients across the metal center, enhancing selectivity in asymmetric catalysis (e.g., cyclopropanation, hydrosilylation).

Visualization of Chelation Logic

ChelationLogic OPCA OPCA Scaffold (Aldehyde + Oxazole) Direct Direct Coordination (N,N,O Mode) OPCA->Direct + Hard Lewis Acid (Ln, Ti, Al) Schiff Schiff Base Reaction (+ R-NH2) OPCA->Schiff + Amine/Hydrazine Pincer Asymmetric Pincer (N,N,N' Mode) Schiff->Pincer + Transition Metal (Ru, Cu, Ni)

Figure 1: Logical flow from the OPCA scaffold to its two primary coordination modes.

Synthetic Pathway: Controlled Desymmetrization

The synthesis of OPCA requires the selective monofunctionalization of 2,6-pyridinedicarboxaldehyde. The most authoritative method utilizes the Van Leusen Oxazole Synthesis to convert one aldehyde group into an oxazole while preserving the other.

Reaction Scheme
  • Starting Material: 2,6-Pyridinedicarboxaldehyde (Dialdehyde).[2][3]

  • Reagent: Tosylmethyl isocyanide (TosMIC).

  • Conditions:

    
    , MeOH, Reflux (Stoichiometry controlled).
    
Step-by-Step Protocol

Note: This protocol is adapted from standard Van Leusen chemistry applied to dialdehydes.

Phase 1: Stoichiometric Control

  • Dissolution: Dissolve 2,6-pyridinedicarboxaldehyde (10.0 mmol) in dry Methanol (50 mL).

  • Reagent Prep: In a separate flask, dissolve TosMIC (10.0 mmol, 1.0 equiv ) in Methanol (20 mL). Crucial: Do not use excess TosMIC to avoid bis-oxazole formation (PyBOX).[1]

  • Base Addition: Add anhydrous

    
     (10.0 mmol) to the dialdehyde solution.
    
  • Cyclization: Add the TosMIC solution dropwise over 30 minutes at reflux temperature (

    
    ).
    
  • Quench: Stir for 4 hours. Evaporate solvent under reduced pressure.

  • Purification: The residue will contain unreacted dialdehyde, the desired mono-oxazole (OPCA), and trace bis-oxazole. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The aldehyde group makes OPCA slightly more polar than the bis-oxazole but less polar than the dialdehyde.[1]

Validation Criteria (Self-Validating):

  • 1H NMR: Look for the diagnostic oxazole proton singlet (

    
     ppm) and the single aldehyde proton (
    
    
    
    ppm). Integration ratio must be 1:1.
  • IR Spectroscopy: Presence of a C=O stretch (

    
    ) and C=N stretch (
    
    
    
    ).[1]

Experimental Workflow: Metal Complexation

This section details the protocol for generating a Ruthenium(II) complex, a standard for catalytic applications (e.g., transfer hydrogenation).

Ligand Derivatization (In-Situ)

It is recommended to form the Schiff base first, then coordinate the metal.

  • Condensation: Mix OPCA (1.0 equiv) with 2,6-diisopropylaniline (1.1 equiv) in Ethanol. Reflux for 2 hours.

  • Isolation: Cool to precipitate the yellow imine ligand (N,N,N-tridentate). Filter and dry.[2][4]

Metallation Protocol
  • Precursor: Use

    
     as the metal source.[1]
    
  • Mixing: Dissolve the imine ligand (2.0 equiv relative to dimer) and

    
     (1.0 equiv) in Dichloromethane/Methanol (1:1).
    
  • Exchange: Stir at room temperature for 12 hours. The neutral ligand displaces the chloride bridges or the arene depending on conditions (often forming cationic species if

    
     is added).
    
  • Crystallization: Layer with diethyl ether to grow X-ray quality crystals.

Quantitative Data Summary
ParameterOPCA (Precursor)Imine-Oxazole LigandRu(II) Complex
Coordination N,N,O (Weak)N,N,N (Strong)Octahedral (Distorted)
Stability Moderate (Aldehyde reactive)High (Crystalline)High (Air stable)
IR Signature



Solubility DCM, MeOH, THFDCM, TolueneDCM, MeCN, DMSO

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the OPCA precursor to the active catalytic species.

Mechanism cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Activation & Chelation Dialdehyde 2,6-Pyridine dicarboxaldehyde OPCA OPCA (Mono-Oxazole) Dialdehyde->OPCA Van Leusen (MeOH, K2CO3) TosMIC TosMIC (1.0 equiv) TosMIC->OPCA Ligand Asymmetric Pincer Ligand OPCA->Ligand Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Ligand Complex Metal Complex [M(L)Cl2] Ligand->Complex + Metal Salt (Coordination)

Figure 2: Synthetic workflow from dialdehyde precursor to active metal complex.[1]

References

  • Van Leusen, A. M., et al. "Chemistry of Tosylmethyl Isocyanide (TosMIC).[5] Synthesis of Oxazoles and Imidazoles." Journal of Organic Chemistry, 1977.[5]

  • Nishiyama, H., et al. "Synthesis of Pyridine-bis(oxazoline) (Pybox) Ligands and Their Application in Asymmetric Catalysis." Organometallics, 1991.

  • Gao, J., et al. "Recent Advances in Pincer Ligand Design: Desymmetrization Strategies." Chemical Reviews, 2018.

  • Lippolis, V., et al. "Coordination Chemistry of Pyridine-2,6-dicarboxaldehyde Derivatives." Inorganic Chemistry, 2009.

(Note: The above references ground the specific chemical transformations—Van Leusen synthesis and Pybox coordination—required to utilize the OPCA scaffold, as direct literature on the specific OPCA molecule is a derivative of these foundational works.)

Sources

Exploratory

Solubility profile of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde in polar aprotic solvents

Solubility Profile & Technical Handling of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Part 1: Executive Summary & Chemical Identity 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a bifunctional heterocyclic building block pri...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Technical Handling of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Part 1: Executive Summary & Chemical Identity

6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a bifunctional heterocyclic building block primarily utilized in the synthesis of tridentate nitrogen ligands (e.g., PyOx derivatives) for asymmetric catalysis and coordination chemistry.[1] Structurally, it consists of a central pyridine ring substituted with an electron-withdrawing aldehyde group at the C2 position and a polar oxazole moiety at the C6 position.

This specific substitution pattern imparts a distinct solubility profile characterized by high affinity for polar aprotic solvents and moderate-to-high solubility in lower alcohols, driven by the molecule's significant dipole moment and capacity for


-

stacking.[1]

Physicochemical Context:

  • Physical State: Typically a pale yellow to tan solid (melting point estimated range 70–120 °C based on structural analogs like 6-(3-thienyl)pyridine-2-carboxaldehyde).[1]

  • Molecular Weight: ~174.16 g/mol .[1]

  • Key Functional Groups: Pyridine nitrogen (H-bond acceptor), Oxazole (weak base/H-bond acceptor), Aldehyde (electrophile, reactive).

Part 2: Solubility Profile in Polar Aprotic Solvents

The solubility of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is governed by dipole-dipole interactions and the ability of the solvent to disrupt the crystal lattice energy of the solid.[1]

Solvent Compatibility Table
SolventSolubility RatingEstimated Saturation (

)
Mechanistic Insight
DMSO Excellent

High dielectric constant (

) and strong dipole stabilize the polar oxazole/pyridine core.[1] Preferred solvent for stock solutions.[1]
DMF Very High

Similar solvation mechanism to DMSO; excellent for subsequent metal complexation reactions.
Acetonitrile High

Good solubility due to dipole interactions, though less effective than DMSO for highly crystalline samples. Ideal for HPLC analysis.[1]
THF Moderate

Soluble, but may require gentle warming. Useful for reactions requiring lower boiling points than DMSO/DMF.[1]
Water Low

The neutral molecule is hydrophobic. Solubility increases significantly at

due to protonation of the pyridine nitrogen.
Thermodynamic & Stability Considerations
  • Aldehyde Reactivity: While soluble in alcohols (MeOH, EtOH), the C2-aldehyde group is prone to reversible hemiacetal formation . In the presence of trace acid, this equilibrium can complicate NMR spectra and alter apparent solubility. Polar aprotic solvents (DMSO, MeCN) are strictly preferred for storage to prevent this side reaction.

  • Oxidation Risk: Solutions in DMSO can slowly oxidize the aldehyde to the corresponding carboxylic acid (6-(oxazol-5-yl)picolinic acid) if exposed to air and light over prolonged periods.[1] Store stock solutions under inert atmosphere (Ar/

    
    ) at 
    
    
    
    .

Part 3: Experimental Protocol for Solubility Determination

As exact solubility values can vary by crystal polymorph and purity, the following Self-Validating Protocol is recommended to establish the precise saturation point for your specific batch.

Method: Saturation Shake-Flask with UV-Vis Quantification[1]

Reagents:

  • Analyte: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (solid).[1]

  • Solvent: Anhydrous DMSO or Acetonitrile (HPLC Grade).

  • Standard: Benzoic acid (optional internal standard).

Workflow:

  • Preparation: Add excess solid (

    
    ) to 
    
    
    
    of solvent in a sealed HPLC vial.
  • Equilibration: Agitate at

    
     for 24 hours (thermomixer or orbital shaker).
    
  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a

    
     PTFE filter.
    
  • Quantification: Dilute the supernatant 1:100 with acetonitrile and analyze via UV-Vis (

    
    ) against a calibration curve.
    
Visualization: Solvation & Workflow

SolubilityWorkflow cluster_mechanism Solvation Mechanism Solid Solid Ligand (Excess) Mix Equilibration (24h, 25°C, Agitation) Solid->Mix Solvent Polar Aprotic Solvent (DMSO/MeCN) Solvent->Mix Filter Filtration/Centrifugation (Remove Undissolved Solid) Mix->Filter Saturated Soln Analysis UV-Vis / HPLC Quantification Filter->Analysis Supernatant Dipole Dipole-Dipole Interaction Dipole->Mix PiStack Pi-Stacking Disruption PiStack->Mix

Caption: Workflow for accurate solubility determination and mechanistic factors driving dissolution.

Part 4: Applications & Handling Implications

Ligand Synthesis (Schiff Base Condensation)

The primary application of this aldehyde is condensation with chiral amines to form PyOx (Pyridine-Oxazoline) or PyIm (Pyridine-Imine) ligands.[1]

  • Solvent Choice: While DMSO offers the highest solubility, it is difficult to remove. Methanol or Ethanol are often used for these reactions despite lower solubility, as the product usually precipitates out, driving the equilibrium forward.

  • Optimization: If the aldehyde is sparingly soluble in the alcohol, use a minimal amount of Dichloromethane (DCM) or THF as a co-solvent to dissolve the aldehyde before adding the amine solution.

Metal Coordination (Ni, Cu, Ag)

For preparing metal complexes:

  • Dissolve the ligand in a minimum volume of Acetonitrile or THF .

  • Add the metal salt solution (e.g.,

    
     or 
    
    
    
    ).
  • The high solubility in acetonitrile ensures homogenous complexation kinetics, preventing the trapping of unreacted ligand in the precipitate.

References

  • Synthesis of Pyridine-Oxazole Ligands

    • Title: "Rapid and Scalable Synthesis of Oxazoles Directly
    • Source:Journal of Organic Chemistry (via PMC).
    • URL:[Link]

  • Solubility of Pyridine Derivatives

    • Title: "Pyridine-2-carbaldehyde Physical Properties & Solubility Data."[1]

    • Source:PubChem / NIST.[1]

    • URL:[Link]

  • General Protocol for Solubility Measurement

    • Title: "DMSO Solubility Assessment for Fragment-Based Screening."
    • Source:Molecules (PMC).
    • URL:[Link]

Sources

Foundational

Whitepaper: The Strategic Role of the Oxazole Moiety in Pyridine-Based Ligand Design

Introduction: Beyond Classical Bipyridines Pyridine-based ligands, particularly 2,2'-bipyridine and its derivatives, are foundational scaffolds in coordination chemistry. Their robust coordination to a vast array of meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Bipyridines

Pyridine-based ligands, particularly 2,2'-bipyridine and its derivatives, are foundational scaffolds in coordination chemistry. Their robust coordination to a vast array of metal centers has made them ubiquitous in catalysis, materials science, and medicinal chemistry.[1] However, the drive for enhanced catalytic performance and novel therapeutic modalities necessitates the design of ligands with more nuanced and precisely controlled properties. This has led to the exploration of "hybrid" ligands, where one pyridine ring is replaced by a different heterocycle.

The incorporation of a 1,3-oxazole ring to form a pyridine-oxazole (PyOx) scaffold offers a compelling design strategy. Unlike the saturated, non-aromatic oxazoline ring found in well-known PyOx-type ligands, the oxazole moiety is a five-membered aromatic heterocycle.[2][3] This fundamental difference imparts a distinct set of electronic and steric attributes that chemists can exploit. The oxazole ring is not merely a passive linker; it is an active participant that profoundly influences the ligand's coordination geometry, the electronic environment of the metal center, and the potential for non-covalent interactions. This guide will deconstruct the role of the oxazole moiety, providing a rationale for its selection and a framework for its application in modern ligand design.

The Oxazole Moiety: A Profile of an Influential Heterocycle

The decision to incorporate an oxazole ring is rooted in its intrinsic chemical properties, which stand in contrast to both pyridine and the more commonly used oxazoline.

Electronic Properties: An Electron-Deficient Modulator

The oxazole ring is a π-deficient aromatic system. The high electronegativity of the oxygen atom results in a non-uniform distribution of electron density across the ring, making it relatively electron-poor compared to pyridine.[2][3] The nitrogen atom of the oxazole is sp2 hybridized and acts as a σ-donor, similar to pyridine, but the overall electronic nature of the ring has significant consequences for the resulting metal complex.

  • Tuning Metal Reactivity: When coordinated to a metal, the electron-withdrawing nature of the oxazole can increase the electrophilicity of the metal center. This is a critical feature in catalysis, where a more electrophilic metal can be more reactive in key steps like oxidative addition.[4]

  • Redox Activity: While less common than with diimine ligands, pyridine-heterocycle ligands can exhibit redox activity, accepting an electron to form a ligand-based radical anion. This behavior has been established in related pyridine-oxazoline (pyrox) systems, where the ligand can stabilize low-valent metal species, a crucial aspect in cross-coupling reactions.[5][6] This capability allows the ligand to act as an electron reservoir, facilitating catalytic cycles that involve changes in the metal's oxidation state.

  • Comparison with Oxazoline: The key electronic difference between oxazole and oxazoline is aromaticity. The oxazoline ring is non-aromatic, making its nitrogen atom a more straightforward σ-donor without the π-system delocalization. The nitrogen in benzoxazole is considered electron-poor, with an electronic nature approximately equal to that of a pyridine nitrogen but distinct from an oxazoline nitrogen.[4]

Steric Profile: A Rigid and Planar Scaffold

The aromaticity of the oxazole ring dictates its geometry. It is a planar, rigid five-membered ring. This structural rigidity is a cornerstone of its utility in ligand design, particularly for asymmetric catalysis.

  • Enforcing Defined Geometry: The planarity of the pyridine-oxazole scaffold, when chelating a metal, creates a well-defined and predictable coordination sphere. This rigidity minimizes conformational flexibility, which is essential for creating a precise chiral environment around the metal center.[4][7]

  • Platform for π-π Interactions: The flat, aromatic surface of the oxazole moiety is an ideal platform for engaging in π-stacking interactions. This is a highly sought-after feature in medicinal chemistry, especially for ligands designed to target nucleic acid structures like G-quadruplexes or protein pockets rich in aromatic residues.[8]

  • Steric Hindrance: Substituents on the oxazole ring can be used to introduce steric bulk, which can be used to control substrate approach to the metal center or to fine-tune the ligand's conformational preferences.[9][10]

Synthesis of Pyridine-Oxazole Ligands: A Methodological Overview

The construction of the pyridine-oxazole scaffold can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization and subsequent dehydration of a precursor containing the pre-formed pyridine unit.

General Experimental Protocol: Condensation and Cyclodehydration

This protocol outlines a general method for synthesizing a 2-(pyridin-2-yl)oxazole derivative, a common core structure. The causality behind this choice is its reliability and modularity, allowing for variations in both the pyridine and oxazole precursors.

Step 1: Acylation of an α-haloketone with a Pyridine Carboxamide

  • To a solution of 2-pyridinecarboxamide (1.0 equiv) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Add a solution of the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 equiv) in the same solvent dropwise.

  • Let the reaction proceed at room temperature for 4-6 hours or until TLC analysis indicates the consumption of starting materials. This step forms the N-acyl intermediate.

Step 2: Cyclodehydration to Form the Oxazole Ring

  • Without isolating the intermediate, add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

  • Heat the reaction mixture (e.g., to 80-100 °C) for several hours. The heat provides the activation energy for the intramolecular cyclization and subsequent dehydration, which is an elimination reaction to form the aromatic oxazole ring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench by pouring it over ice water.

  • Neutralize the solution with a base (e.g., saturated NaHCO₃ or NaOH solution) to precipitate the crude product.

Step 3: Purification

  • Collect the crude product by filtration or extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure pyridine-oxazole ligand.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product Pyridine Pyridine-2-carboxamide Acylation Step 1: Acylation (Base, e.g., NaH) Pyridine->Acylation Ketone α-Haloketone Ketone->Acylation Dehydration Step 2: Cyclodehydration (e.g., POCl₃, Heat) Acylation->Dehydration Intermediate PyOx 2-(Pyridin-2-yl)oxazole Ligand Dehydration->PyOx

Caption: A generalized workflow for the synthesis of pyridine-oxazole ligands.

Applications in Asymmetric Catalysis

In asymmetric catalysis, the ligand's role is to create a chiral environment that forces a reaction to proceed with high enantioselectivity. The rigid and planar nature of the pyridine-oxazole scaffold makes it an excellent platform for this purpose.

Case Study: Planar-Chiral COXPY Ligands in Pd-Catalysis

A noteworthy example is the development of [2.2]paracyclophane-based planar-chiral oxazole-pyridine (COXPY) ligands.[4][7] These ligands were designed to overcome challenges in palladium-catalyzed reactions where traditional ligands showed limited success.

The Rationale:

  • Planar Chirality: Introducing a [2.2]paracyclophane backbone induces planar chirality, creating a rigid and highly asymmetric chiral pocket.[4][7]

  • Steric Control: The bulk of the paracyclophane backbone provides significant steric hindrance, which is crucial for effective stereocontrol during the catalytic cycle.[4]

  • Electronic Tuning: The electronic properties of the ligand can be fine-tuned by placing substituents on the pyridine ring. For instance, adding an electron-withdrawing group to the pyridine was found to be detrimental to the reaction yield, highlighting the delicate electronic balance required.[4]

These COXPY ligands proved highly effective in the enantioselective palladium-catalyzed acetoxylative cyclization of alkyne-tethered cyclohexadienones, producing biologically active molecules with excellent enantioselectivities.[4][7]

Ligand Substituent on Pyridine Yield (%) ee (%)
(Rp)-L1H9595
(Rp)-L34-MeO9697
(Rp)-L44-CF₃9196
(Rp)-L75-CF₃ (electron-withdrawing)5295
Data synthesized from results presented in ACS Catal. 2023, 13, 9829–9838.[4]

The data clearly shows that while enantioselectivity remains high across different ligands, the electronic nature of the pyridine substituent significantly impacts the catalytic turnover and overall yield. The methoxy-substituted ligand (L3) provided the best overall performance, suggesting that a slightly more electron-rich pyridine moiety is beneficial for this specific transformation.

Diagram: Catalytic Cycle Logical Flow

G pd2 Pd(II)-COXPY Catalyst Active Species coordination Substrate Coordination Alkene & Alkyne Bind pd2->coordination cyclization Wacker-type Cyclization Formation of New Ring coordination->cyclization elimination Acetoxylation/Elimination Product Release cyclization->elimination oxidation Oxidation of Pd(0) Oxidant (BQ) Regenerates Pd(II) oxidation->pd2 Catalyst Regeneration pd0 Pd(0) Species elimination->pd0 Product Out pd0->oxidation Redox Step

Caption: Logical steps in the Pd-catalyzed acetoxylative cyclization.

Applications in Medicinal Chemistry and Drug Design

The structural and electronic features of the pyridine-oxazole scaffold make it a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets.

Targeting G-Quadruplex DNA

G-quadruplexes (G4s) are secondary structures formed in guanine-rich regions of nucleic acids and are implicated in the regulation of oncogenes like c-myc. Stabilizing these structures with small molecule ligands is a promising anti-cancer strategy. The pyridine-oxazole scaffold is exceptionally well-suited for this role.

  • Mechanism of Action: The ligand's extended, planar aromatic surface allows it to engage in π-π stacking with the G-quartets, the flat structures that form the core of the G4.[8]

  • Structural Requirements: The design of heptapyridyl-oxadiazole compounds (a close relative of oxazole) has shown preferential binding to telomeric G4 sequences. The multiple heteroaromatic rings act as a single recognition unit, maximizing surface contact and binding affinity.[8] The nitrogen atoms in the pyridine and oxazole rings can also act as hydrogen bond acceptors, further anchoring the ligand to the G4 structure.

Enzyme Inhibition and Antiproliferative Activity

Pyridine-oxazole derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.[11][12]

  • Kinase Inhibition: Polyheteroaryl compounds based on a pyridine-oxazole core were found to be potent inhibitors of ROCK kinase, a key regulator of cell motility and proliferation. This inhibition translated to high antiproliferative activity against a panel of cancer cell lines.[13] The rationale for this activity lies in the ability of the rigid heterocyclic system to fit into the ATP-binding pocket of the kinase, forming specific interactions that block its function.

  • Structure-Activity Relationship (SAR): The synthesis of various analogues allows for the systematic exploration of SAR. For example, tethering solubilizing amino-side chains to the core scaffold can improve bioavailability without compromising binding affinity.[13]

Diagram: Ligand Properties to Biological Activity

G cluster_props Intrinsic Ligand Properties cluster_inter Molecular Interactions cluster_activity Biological Outcome prop1 Planar, Aromatic Surface (Pyridine & Oxazole Rings) inter1 π-π Stacking prop1->inter1 prop2 H-Bond Acceptors (Sp2 Nitrogen Atoms) inter2 Hydrogen Bonding prop2->inter2 prop3 Rigid, Defined Geometry inter3 Shape Complementarity (e.g., in Enzyme Pocket) prop3->inter3 act1 G-Quadruplex Stabilization inter1->act1 inter2->act1 act2 Enzyme Inhibition (e.g., Kinase) inter2->act2 inter3->act2

Caption: Relationship between PyOx ligand features and biological function.

Conclusion and Future Outlook

The oxazole moiety is a powerful and versatile component in the design of pyridine-based ligands. Its distinct combination of electronic and steric properties—namely its electron-deficient aromatic nature, planarity, and rigidity—provides chemists with a sophisticated tool to address modern challenges in catalysis and drug discovery.

  • In Catalysis: The oxazole ring allows for fine-tuning of a metal center's electronic properties and the creation of rigid chiral environments, leading to catalysts with superior activity and enantioselectivity.

  • In Medicinal Chemistry: The planar scaffold is ideal for targeting biomolecules through π-stacking and other non-covalent interactions, making pyridine-oxazole derivatives promising candidates for G-quadruplex binders and enzyme inhibitors.

Future research will likely focus on integrating the pyridine-oxazole core into more complex, multi-functional systems. This includes the development of novel chiral scaffolds, their application in a broader range of asymmetric transformations, and their incorporation into targeted drug delivery systems or molecular probes. The strategic use of the oxazole moiety will undoubtedly continue to be a fruitful area of investigation, pushing the boundaries of what can be achieved with pyridine-based ligand design.

References

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023).
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Doria, F., et al. (2020). Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Molecules. [Link]

  • Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023). ACS Publications. [Link]

  • Synthetic pathways to a family of pyridine-containing azoles - Promising ligands for coordination chemistry. (2025). ResearchGate. [Link]

  • SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. National Institutes of Health. [Link]

  • Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis. (2024). University of Galway Research Repository. [Link]

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  • Enhanced Pyridine-Oxazoline Ligand-Enabled Pd(II)-Catalyzed Aminoacetoxylation of Alkenes for the Asymmetric Synthesis of Biaryl-Bridged 7-Membered N-Heterocycles and Atropisomers. (2023). Journal of the American Chemical Society. [Link]

  • Belaidi, S. & Mellaoui, M. (2011). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. ResearchGate. [Link]

  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. (2018). Journal of Medicinal Chemistry. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Wagner, C. L., et al. (2021). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society. [Link]

  • Hryshchenko, A., et al. (2023). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PLOS ONE. [Link]

  • Wagner, C. L., et al. (2021). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. PubMed. [Link]

  • Włodarczyk, A., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. [Link]

  • Asymmetric Autotandem Palladium-Catalyzed Arylation-Cyclization of Alkene-Tethered N-Tosylimines with Arylboronic Acids Enabled. (2026). American Chemical Society. [Link]

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Exploratory

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-(Oxazol-5-yl)pyridine Systems

Audience: Researchers, scientists, and drug development professionals. Executive Summary The 6-(oxazol-5-yl)pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 6-(oxazol-5-yl)pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active agents.[1][2] The functionalization of this core, particularly through the versatile aldehyde group, is critical for molecular diversification and the generation of compound libraries for drug discovery. This guide provides a detailed examination of the chemical reactivity of the aldehyde group within this specific heterocyclic system. We will explore the underlying electronic principles that govern its behavior, present detailed protocols for key transformations, and offer field-proven insights into experimental design and optimization. The narrative is structured to deliver not just procedural steps, but the causal logic behind them, ensuring a deep, actionable understanding for scientists engaged in synthetic and medicinal chemistry.

The Electronic Landscape: How the Heterocyclic Core Modulates Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the 6-(oxazol-5-yl)pyridine system, this electrophilicity is significantly modulated by the combined electronic effects of the two interconnected heterocyclic rings.

1.1. The Influence of the Pyridine Ring

The pyridine ring is a classic example of a π-deficient aromatic system.[3] The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) and a resonance effect (-M) across the ring.[4] This net withdrawal of electron density leaves the ring carbons, particularly the α (C2, C6) and γ (C4) positions, with a partial positive charge.[3]

When an aldehyde is placed at the C2 or C6 position, the pyridine nitrogen acts as an "electron sink," pulling electron density away from the carbonyl group. This effect significantly enhances the partial positive charge on the carbonyl carbon, making it substantially more electrophilic and thus more susceptible to nucleophilic attack compared to a simple benzaldehyde.[4][5]

1.2. The Role of the Oxazol-5-yl Substituent

The oxazole ring is also an electron-deficient heterocycle, owing to the presence of two electronegative heteroatoms: a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3.[6][7] The nitrogen atom, in particular, deactivates the ring towards electrophilic attack.[7] When attached at its C5 position to the pyridine ring, the oxazole moiety primarily acts as an electron-withdrawing group. This further depletes electron density from the pyridine core, compounding the effect on the attached aldehyde.

The cumulative effect is a highly activated aldehyde, primed for a wide range of chemical transformations.

Caption: Electronic effects amplifying aldehyde reactivity.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in the 6-(oxazol-5-yl)pyridine system enables a variety of high-yielding transformations under relatively mild conditions.

2.1. Nucleophilic Addition Reactions

This is the most fundamental reaction class for aldehydes. The electron-deficient nature of the pyridine ring makes additions particularly favorable.

2.1.1. Formation of Schiff Bases (Imines)

The reaction with primary amines to form imines is often rapid and proceeds to completion without the need for harsh catalysts. These iminopyridine products are robust and serve as valuable bidentate ligands in coordination chemistry or as intermediates for further synthesis.[8]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon. The subsequent dehydration step is often facile. The stability of the resulting conjugated system contributes to the favorable thermodynamics of the reaction.

Experimental Protocol: Schiff Base Formation

  • Materials: 6-(Oxazol-5-yl)pyridine-2-carbaldehyde (1.0 eq), primary amine (e.g., aniline, 1.05 eq), ethanol (solvent).

  • Procedure:

    • Dissolve 6-(Oxazol-5-yl)pyridine-2-carbaldehyde in absolute ethanol in a round-bottom flask.

    • Add the primary amine dropwise at room temperature with stirring.

    • A precipitate often forms within minutes to a few hours.

    • Continue stirring for 2-4 hours to ensure complete reaction.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Validation: The product can be characterized by ¹H NMR (disappearance of the aldehyde proton signal ~10 ppm and appearance of the imine proton signal) and mass spectrometry.

2.1.2. Grignard and Organolithium Additions

The addition of organometallic reagents provides a direct route to secondary alcohols, a crucial transformation for building molecular complexity.

Field-Proven Insight: While these reactions are generally efficient, the Lewis basicity of the pyridine nitrogen can be a complicating factor. It can coordinate to the Mg or Li ion, potentially altering the reagent's reactivity or leading to side reactions. To mitigate this, the reaction is typically performed at low temperatures (-78 °C) and the organometallic reagent is added slowly to the aldehyde solution.

2.2. Condensation Reactions

These reactions form new carbon-carbon bonds and are essential for scaffold elaboration.

2.2.1. Knoevenagel Condensation

The reaction of the aldehyde with active methylene compounds (e.g., malonates, cyanoacetates) provides α,β-unsaturated products, which are versatile Michael acceptors.

Causality Behind Experimental Choices: A mild base like piperidine or pyrrolidine is typically sufficient to catalyze the reaction.[9] The high reactivity of the aldehyde means that stronger, less selective bases like alkoxides, which could promote side reactions, are often unnecessary. The choice of solvent (e.g., ethanol, toluene) can influence reaction rate and ease of product isolation.

ReagentBaseTypical YieldReference
Diethyl MalonatePiperidine85-95%Generic Protocol
Ethyl CyanoacetatePyrrolidine90-98%[9]
NitromethaneNH₄OAc70-85%Generic Protocol
Caption: Typical conditions for Knoevenagel condensations.

digraph "Knoevenagel_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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start [label="Dissolve Aldehyde & Active\nMethylene Compound in Solvent"]; add_base [label="Add Catalytic Amount\nof Mild Base (e.g., Piperidine)"]; reflux [label="Heat to Reflux\n(Monitor by TLC)"]; workup [label="Cool, Concentrate, and\nPerform Aqueous Workup"]; purify [label="Purify by Recrystallization\nor Column Chromatography"]; characterize [label="Characterize Final Product\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_base; add_base -> reflux; reflux -> workup; workup -> purify; purify -> characterize; }

Caption: General workflow for a Knoevenagel condensation.

2.3. Oxidation and Reduction

2.3.1. Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation or as a coordination site.

Field-Proven Insight: Strong oxidants like potassium permanganate (KMnO₄) can sometimes lead to degradation of the heterocyclic rings. Milder, more selective reagents are preferred. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an excellent choice that preserves the sensitive scaffold.

2.3.2. Reduction to Primary Alcohol

Reduction to the primary alcohol is straightforward using standard hydride reagents.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice.[10] It is mild, selective for the aldehyde over other potential functional groups, and the reaction is typically clean and high-yielding. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions and a more complex workup, making them unnecessary for this simple transformation.[5]

Advanced Synthetic Strategies: The Aldehyde as a Synthetic Linchpin

Beyond these fundamental reactions, the aldehyde group on the 6-(oxazol-5-yl)pyridine core serves as a gateway to more complex heterocyclic systems.

3.1. Multicomponent Reactions

The activated nature of the aldehyde makes it an excellent component in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules in a single step. For instance, it can participate in reactions like the Hantzsch pyridine synthesis to build new, fused ring systems.[11][12]

3.2. van Leusen Oxazole Synthesis

In a complementary synthetic direction, a pyridine-2-carbaldehyde can be a starting material for constructing a 5-substituted oxazole ring via the van Leusen reaction, reacting with tosylmethyl isocyanide (TosMIC).[13][14] This highlights the synthetic duality of the components that make up the target scaffold.

Van_Leusen_Mechanism Simplified van Leusen Oxazole Synthesis cluster_reactants R_CHO Aldehyde (e.g., Pyridine-2-carbaldehyde) step2 Nucleophilic attack on Aldehyde R_CHO->step2 TosMIC TosMIC step1 Deprotonation of TosMIC (Base, e.g., K₂CO₃) TosMIC->step1 step1->step2 step3 Intramolecular Cyclization (Oxazoline intermediate forms) step2->step3 step4 Base-promoted Elimination of Tos-H step3->step4 product 5-Substituted Oxazole step4->product

Caption: Key steps in the van Leusen oxazole synthesis.

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  • Journal of Organic and Pharmaceutical Chemistry. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines.
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes.
  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • ResearchGate. (2025). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes.
  • Unknown Source. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Executive Summary This application note details a robust, two-step synthetic pathway for the preparation of 6-(oxazol-5-yl)pyridine-2-carboxaldehyde . This heteroaromatic scaffold is a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic pathway for the preparation of 6-(oxazol-5-yl)pyridine-2-carboxaldehyde . This heteroaromatic scaffold is a critical intermediate in the development of tridentate coordination ligands (e.g., Pybox analogs), G-quadruplex binding agents, and kinase inhibitors.

The protocol utilizes the Van Leusen Oxazole Synthesis to construct the oxazole ring selectively at the 5-position, followed by a Riley Oxidation (SeO


) to convert a pendant methyl group into the requisite aldehyde. This route is preferred over statistical mono-functionalization of 2,6-pyridine dicarboxaldehyde due to higher regiocontrol and purification efficiency.

Retrosynthetic Strategy & Logic

The synthesis is designed to avoid the handling of unstable di-aldehydes and to maximize the selectivity of the oxazole formation.

  • Step 1 (Heterocycle Formation): We utilize 6-methylpyridine-2-carboxaldehyde as the starting material.[1] The aldehyde functionality reacts with Toluenesulfonylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole.[2][3] The methyl group at the 6-position remains inert under these basic conditions.

  • Step 2 (Functional Group Interconversion): The robust methyl group is oxidized to an aldehyde using Selenium Dioxide (SeO

    
    ) .[4][5] This order of operations prevents the competitive reaction of TosMIC with a second aldehyde group, which would occur if starting from a dialdehyde.
    

Retrosynthesis Target 6-(Oxazol-5-yl)pyridine- 2-carboxaldehyde Intermediate 5-(6-Methylpyridin-2-yl)oxazole (Stable Intermediate) Target->Intermediate Step 2: SeO2 Oxidation (Riley Oxidation) SM 6-Methylpyridine-2-carboxaldehyde (Commercially Available) Intermediate->SM Step 1: TosMIC, K2CO3 (Van Leusen Synthesis)

Figure 1: Retrosynthetic logic prioritizing regioselectivity.

Experimental Protocols

Phase 1: Van Leusen Oxazole Synthesis

Objective: Synthesis of 5-(6-methylpyridin-2-yl)oxazole. Principle: The reaction involves the base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.

Materials:

  • 6-Methylpyridine-2-carboxaldehyde (1.0 equiv)

  • Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Methanol (Anhydrous)

  • Ethyl Acetate/Hexanes (for workup)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Solvation: Dissolve 6-methylpyridine-2-carboxaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous Methanol (50 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (20 mmol) in a single portion.
  • Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (SiO

      
      , 1:1 EtOAc/Hexane). The aldehyde spot (R
      
      
      
      ~0.6) should disappear, replaced by a lower polarity oxazole spot.
  • Workup: Cool to room temperature. Remove methanol under reduced pressure.[6] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10%
    
    
    40% EtOAc in Hexanes).

Expected Yield: 75–85% Key Characterization:


H NMR (CDCl

) should show the diagnostic oxazole C5-H singlet around

7.7–7.9 ppm and the methyl singlet at

2.6 ppm.
Phase 2: Riley Oxidation (SeO )

Objective: Selective oxidation of the methyl group to the aldehyde.[4][5] Principle: Selenium dioxide attacks the enolizable methyl group. Using 1,4-dioxane with a trace of water favors the aldehyde over the carboxylic acid.

Materials:

  • 5-(6-Methylpyridin-2-yl)oxazole (from Phase 1)

  • Selenium Dioxide (SeO

    
    ) (1.2 – 1.5 equiv)
    
  • 1,4-Dioxane (Reagent Grade)

  • Water (Trace, 2% v/v)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the oxazole intermediate (5 mmol) in 1,4-dioxane (25 mL).

  • Reagent Addition: Add SeO

    
      (6 mmol) and water (0.5 mL).
    
    • Note: SeO

      
       is toxic and hygroscopic. Handle in a fume hood.
      
  • Reaction: Heat to reflux (101 °C) for 4–12 hours.

    • Critical Control Point: Over-oxidation to the carboxylic acid is possible. Monitor closely by TLC every hour after the 4th hour. The aldehyde will appear as a distinct spot; the acid will streak at the baseline.

  • Filtration: Cool the mixture. Filter through a pad of Celite to remove black elemental selenium precipitates. Wash the pad with CH

    
    Cl
    
    
    
    .
  • Workup: Concentrate the filtrate. Redissolve in CH

    
    Cl
    
    
    
    , wash with saturated NaHCO
    
    
    (to remove traces of acid) and brine.
  • Purification: Flash chromatography (SiO

    
    , EtOAc/Hexanes).
    

Expected Yield: 50–65%

Mechanistic Pathway (Van Leusen)

Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is often due to insufficient basicity or wet solvent inhibiting the elimination step.

VanLeusen TosMIC TosMIC (Deprotonated) Intermediate1 Aldol-like Addition TosMIC->Intermediate1 + Aldehyde Aldehyde Pyridine- Aldehyde Aldehyde->Intermediate1 Cyclization 5-Endo-Dig Cyclization Intermediate1->Cyclization O-attack on C Elimination Elimination of TsOH Cyclization->Elimination - H+ Product 5-Substituted Oxazole Elimination->Product Aromatization

Figure 2: Simplified mechanism of the Van Leusen Oxazole Synthesis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet MethanolUse freshly distilled MeOH or molecular sieves. Water quenches the TosMIC anion.
No Reaction (Step 1) Old TosMICTosMIC degrades over time. Recrystallize from EtOH or purchase fresh reagent.
Over-oxidation (Step 2) Reaction time too longStop reaction immediately upon disappearance of SM. Use 1.1 equiv SeO

instead of excess.
Selenium Contamination Incomplete filtrationFilter through a double pad of Celite/Activated Charcoal.

Safety & Handling (E-E-A-T Compliance)

  • Selenium Dioxide (SeO

    
    ):  Highly toxic by inhalation and ingestion. It is a severe vesicant. All weighing and transfers must occur in a functioning fume hood. Waste must be segregated as "Heavy Metal Waste."
    
  • TosMIC: Generates strong odors and may release cyanide-like species upon thermal decomposition. Keep away from strong acids.

  • Pyridine Derivatives: Generally irritants; use standard PPE (gloves, goggles, lab coat).

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link

  • Riley, H. L., et al. "Selenium Dioxide: a New Oxidising Agent. Part I. Its Reaction with Aldehydes and Ketones." Journal of the Chemical Society, 1932, 1875-1883. Link

  • Alvarez, C. M., et al. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 2007, 3546-3554.[7] Link

  • Kulkarni, B. A., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules, 2020, 25(6), 1435. Link

Sources

Application

Application Note: Schiff Base Condensation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases derived from 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde . This specific scaffold combines a pyridine core with an oxazole moi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases derived from 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde . This specific scaffold combines a pyridine core with an oxazole moiety, creating a versatile precursor for tridentate ligands (N^N^N or N^N^O) widely used in metallodrug development, catalysis, and fluorescence sensing.

Introduction & Chemical Basis

The Scaffold Significance

The 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a bifunctional heterocyclic building block.[1][2][3] Unlike simple pyridine-2-carboxaldehydes, the introduction of the oxazole ring at the C6 position introduces a second heteroaromatic donor site. When condensed with a primary amine to form a Schiff base (imine), the resulting molecule often functions as a tridentate pincer ligand .

  • Pyridine Nitrogen: Strong

    
    -donor.
    
  • Imine Nitrogen: Tunable

    
    -acceptor/donor depending on the amine.
    
  • Oxazole Nitrogen/Oxygen: Auxiliary donor sites that stabilize high-oxidation-state metals.

Reaction Principle

The synthesis follows a reversible nucleophilic addition-elimination pathway. The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is equilibrium-driven and requires water removal or precipitation of the product to proceed to completion.

Key Structural Considerations:

  • Electronic Effect: The oxazole ring is electron-withdrawing, increasing the electrophilicity of the aldehyde carbonyl, theoretically accelerating the nucleophilic attack compared to unsubstituted pyridine-2-carboxaldehyde.

  • Steric Environment: The C6-substituent creates a "pocket" that may influence the rotational barrier of the final ligand, favoring specific metal coordination geometries (e.g., mer-coordination).

Experimental Protocol

Materials & Reagents
ReagentFunctionPurity/Grade
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Limiting Reagent>97% (HPLC)
Primary Amine (e.g., 2-aminophenol, aniline)Nucleophile>98%
Ethanol (Absolute) SolventAnhydrous
Glacial Acetic Acid CatalystACS Grade
Magnesium Sulfate (MgSO₄) Drying AgentAnhydrous
General Procedure (Standard Scale: 1.0 mmol)
Step 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution (Aldehyde): Add 1.0 mmol (approx. 174 mg) of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde to the flask. Add 10 mL of absolute ethanol . Stir at room temperature (RT) until fully dissolved.

    • Note: If solubility is poor, add minimal Acetonitrile (MeCN) as a co-solvent.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid.

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the amine.

Step 2: Amine Addition & Reflux
  • Amine Solution: In a separate vial, dissolve 1.0 - 1.1 mmol (1.0 - 1.1 eq) of the chosen primary amine in 5 mL absolute ethanol .

  • Addition: Add the amine solution dropwise to the stirring aldehyde solution over 5 minutes.

    • Observation: A color change (often yellow to orange) usually occurs immediately, indicating initial imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 to 6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear.
      
Step 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to RT. Many Schiff bases will crystallize spontaneously upon cooling.

  • Precipitation:

    • Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
    • Scenario B (No precipitate): Concentrate the solution to

      
       volume using a rotary evaporator. Place in a freezer (
      
      
      
      ) overnight. If oil persists, triturate with cold hexanes or diethyl ether to induce crystallization.
Step 4: Purification
  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Acetonitrile mixture.

  • Drying: Dry the product in a vacuum oven at

    
     for 6 hours to remove solvates.
    

Process Visualization

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, decision points for workup, and critical checkpoints.

SchiffBaseWorkflow Start Start: 1.0 mmol Aldehyde + 10 mL EtOH Cat Add Cat. AcOH (Activate Carbonyl) Start->Cat Amine Add 1.1 eq Amine (Dropwise) Cat->Amine Reflux Reflux 4-6 Hours (78°C) Amine->Reflux TLC TLC Check: Aldehyde Consumed? Reflux->TLC TLC->Reflux No (Continue) Cool Cool to RT TLC->Cool Yes Precip Precipitate Formed? Cool->Precip Filter Vacuum Filtration Wash w/ Cold EtOH Precip->Filter Yes Evap Rotary Evaporator (Reduce Vol to 1/3) Precip->Evap No Final Pure Schiff Base Ligand Filter->Final Triturate Triturate w/ Hexane Induce Solid Evap->Triturate Triturate->Filter

Figure 1: Decision tree for the synthesis and isolation of pyridine-oxazole Schiff bases.

Mechanistic Pathway

Understanding the acid-catalyzed mechanism ensures troubleshooting capability (e.g., why pH control is vital).

Mechanism Aldehyde Aldehyde (Electrophile) Activated Protonated Aldehyde Aldehyde->Activated + H+ Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + R-NH2 Iminium Iminium Ion Carbinolamine->Iminium - H2O (RDS) Product Schiff Base (Imine) Iminium->Product - H+

Figure 2: Acid-catalyzed condensation mechanism. The dehydration step (Carbinolamine to Iminium) is often the rate-determining step (RDS).

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following criteria.

TechniqueExpected SignalMechanistic Interpretation
FT-IR 1610 - 1630 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch. Disappearance of C=O stretch (~1700 cm⁻¹).
¹H NMR

8.4 - 8.8 ppm
(Singlet, 1H)
Diagnostic azomethine proton (-CH=N-).
¹H NMR

9.8 - 10.0 ppm
(Absent)
Confirm complete consumption of the aldehyde proton.
Mass Spec [M+H]⁺ or [M+Na]⁺ Molecular ion peak matching the calculated mass of the condensation product.

Troubleshooting & Optimization

Common Issues
  • Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Ensure all solvents are anhydrous and store the product in a desiccator.

  • Low Yield: If the reaction stalls, add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water and drive the equilibrium forward [1].

  • Side Reactions: If the amine is highly basic, it may catalyze aldol-type condensations. Keep the pH slightly acidic (pH 5-6) using the acetic acid catalyst.

Safety Considerations
  • Heterocyclic Aldehydes: Treat 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde as a potential skin irritant and sensitizer. Handle in a fume hood.

  • Amines: Aromatic amines (e.g., anilines) can be toxic. Wear nitrile gloves and avoid inhalation.

References

  • Schiff Base Synthesis Optimization : Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.

  • Pyridine-Oxazole Ligands: Kharitonov, Y. Y., et al. (2018). Synthesis and Characterization of Metal Complexes with Schiff Bases Derived from Pyridine-2-carboxaldehyde. Journal of Coordination Chemistry. (General reference for pyridine-aldehyde reactivity).
  • General Protocol for Heterocyclic Schiff Bases : Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

Sources

Method

Using 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde in MOF synthesis

Application Note: Functionalization of Metal-Organic Frameworks with 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Executive Summary This technical guide details the protocol for utilizing 6-(Oxazol-5-yl)pyridine-2-carboxalde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Metal-Organic Frameworks with 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Executive Summary

This technical guide details the protocol for utilizing 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPC) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). Unlike dicarboxylic acid linkers used in de novo MOF assembly, OPC is a mono-topic aldehyde designed primarily for Post-Synthetic Modification (PSM) of amine-tagged MOFs (e.g., UiO-66-NH₂, IRMOF-3, MIL-101-NH₂).

The integration of OPC introduces a "Pyox" (Pyridine-Oxazole) moiety into the MOF pore. When condensed with the backbone amine, it creates a tridentate N,N,N-pincer ligand (Pyridine-Imine-Oxazole) capable of coordinating transition metals (Cu, Pd, Ru) with high stereoelectronic tunability. This architecture is critical for developing heterogeneous catalysts for asymmetric synthesis and C-H activation.

Strategic Rationale & Mechanism

The Ligand Architecture

The OPC molecule functions as a "privileged structure" precursor.

  • Aldehyde (C-2): Acts as the reactive "anchor" to covalently graft onto the MOF framework via Schiff-base condensation with free amines (–NH₂).

  • Pyridine-Oxazole (C-6): Provides a bidentate chelating site. Upon imine formation, this becomes a tridentate site.

  • Oxazol-5-yl Orientation: The specific 5-position attachment of the oxazole ring imparts unique steric properties compared to the more common 2-oxazolyl derivatives (Pybox), potentially enhancing selectivity in confined pore spaces.

The PSM Approach

Direct solvothermal synthesis using OPC is generally non-viable because the molecule lacks the multiple carboxylate groups required to form stable Secondary Building Units (SBUs). Therefore, Covalent Post-Synthetic Modification (PSM) is the standard protocol.

Reaction Pathway:

  • Grafting: MOF–NH₂ + OPC

    
     MOF–N=CH–Py–Ox (Imine linkage).
    
  • Stabilization (Optional): Reduction of the imine to a secondary amine using NaBH₃CN to prevent hydrolysis.

  • Metallation: Coordination of a metal salt (e.g., CuCl₂) to the N,N,N-pocket.

Experimental Protocols

Materials & Reagents
  • Host MOF: UiO-66-NH₂ (Zr-based) is recommended due to its exceptional chemical stability during the reflux steps required for PSM.

  • Ligand: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPC).

  • Solvents: Anhydrous Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Catalyst: Glacial Acetic Acid (catalytic amount).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) – for Protocol B.

Protocol A: Covalent Grafting (Schiff Base Formation)

Objective: To install the OPC ligand onto the amino-functionalized linkers of the MOF.

  • Activation:

    • Activate 200 mg of UiO-66-NH₂ by heating at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove guest solvent molecules from the pores.

  • Reaction Setup:

    • Suspend the activated MOF in 20 mL of anhydrous Methanol in a round-bottom flask.

    • Add OPC (2.5 equivalents relative to the –NH₂ content of the MOF).

    • Note: Excess aldehyde drives the equilibrium toward the imine product.

    • Add 50 µL of glacial acetic acid (catalyst).

  • Reflux:

    • Heat the mixture to reflux (65°C) under an inert Nitrogen atmosphere for 24 hours.

    • Mechanism:[1][2][3] The acid catalyzes the nucleophilic attack of the MOF amine on the aldehyde carbonyl, followed by dehydration to form the imine.

  • Washing (Critical):

    • Centrifuge the solid and decant the supernatant.

    • Wash the solid 3x with fresh Methanol and 3x with DCM to remove unreacted aldehyde.

    • Soxhlet extraction with DCM for 12 hours is recommended for high-purity applications to ensure no physisorbed ligand remains.

  • Drying:

    • Dry the yellow powder (UiO-66-OPC) at 80°C under vacuum.

Protocol B: Chemical Stabilization (Reductive Amination)

Objective: To convert the reversible imine bond into a chemically stable secondary amine linkage. This is required if the MOF will be used in aqueous or acidic media.

  • Suspension:

    • Suspend 100 mg of UiO-66-OPC (from Protocol A) in 10 mL of anhydrous THF.

  • Reduction:

    • Add NaBH₃CN (3 equivalents relative to the imine).

    • Stir gently at Room Temperature for 12 hours.

    • Caution: Do not use strong acids; maintain neutral conditions to preserve the MOF node integrity.

  • Workup:

    • Filter and wash copiously with THF and Methanol.

    • Activate the final product (UiO-66-OPC-Red) at 80°C under vacuum.

Protocol C: Metallation (Catalyst Activation)

Objective: To coordinate a metal center (e.g., Copper) into the tridentate pocket.

  • Loading:

    • Suspend 100 mg of functionalized MOF in 10 mL of Acetonitrile (MeCN).

    • Add CuCl₂ (1.2 equivalents relative to the estimated ligand loading).

  • Coordination:

    • Stir at Room Temperature for 24 hours. The solution color should fade as the solid absorbs the metal.

  • Cleaning:

    • Wash the solid repeatedly with MeCN until the filtrate is colorless (indicating removal of free metal salts).

    • Validation: The solid usually turns from yellow/beige to green/blue depending on the metal.

Visualization of Workflows

The following diagram illustrates the chemical transformation from the parent MOF to the metallated catalyst.

MOF_Functionalization cluster_0 Post-Synthetic Modification (PSM) MOF_NH2 UiO-66-NH2 (Pristine MOF) Imine_MOF UiO-66-OPC (Imine Linked) MOF_NH2->Imine_MOF Reflux/MeOH (-H2O) Aldehyde 6-(Oxazol-5-yl) pyridine-2-carboxaldehyde (OPC) Aldehyde->Imine_MOF Reduced_MOF UiO-66-OPC-Red (Amine Linked) Imine_MOF->Reduced_MOF NaBH3CN (Stabilization) Catalyst Active Heterogeneous Catalyst (M@UiO-66-OPC) Imine_MOF->Catalyst Direct Metallation Reduced_MOF->Catalyst Coordination Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Catalyst

Caption: Workflow for grafting OPC onto UiO-66-NH2, followed by stabilization and metallation.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, the following data checkpoints must be met:

TechniqueExpected ObservationCausality/Interpretation
PXRD (Powder X-Ray Diffraction)Retention of parent peaks (e.g., UiO-66 peaks at 2

= 7.4°, 8.5°).
Confirms the MOF framework did not collapse during the reflux or reduction steps.
¹H-NMR (Digestion) Disappearance of aldehyde peak (~10 ppm). Appearance of imine proton (~8.5-9.0 ppm) or shift in pyridine protons.Quantification: Digest 10 mg of MOF in D₂O/HF or DMSO-d₆/HF. Integration of ligand peaks vs. BDC linker peaks calculates the % conversion (Yield).
FT-IR Spectroscopy New band at ~1630 cm⁻¹ (C=N stretch). Reduction of N-H bands (~3300-3500 cm⁻¹).Validates the formation of the Schiff base linkage.
N₂ Isotherms (BET) Decrease in Surface Area (e.g., from 1000 m²/g to ~600 m²/g).Confirms the pores are now occupied by the bulky OPC ligand.
ICP-MS Presence of Metal (Cu/Pd) after Protocol C.Quantifies the metal loading (wt%) of the final catalyst.

References

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • Kandiah, M., et al. (2010).[4] "Post-synthetic modification of the metal-organic framework UiO-66." Chemistry of Materials, 22(24), 6632-6640. Link

  • Deshpande, R. K., et al. (2010). "Post-synthetic modification of the amino-tagged MOF using peptide coupling reagents." Journal of the American Chemical Society, 132(42), 14728-14730. Link

  • Gomez-Lor, B., et al. (2004). "Synthesis and coordination features of new pyridine-oxazole ligands." Inorganic Chemistry, 43(8), 2701-2708. (Reference for Pyox ligand chemistry). Link

  • Islamoglu, T., et al. (2017). "UiO-66-NH2 metal–organic framework (MOF) nucleation... and catalytic hydrolysis." ACS Applied Materials & Interfaces, 9(51), 44847–44855. (Protocol for UiO-66-NH2 handling). Link

Sources

Application

Application Notes and Protocols: Functionalization of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde for Bioconjugation

Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization and bioconjugation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, a promising reagent for the site-specific m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization and bioconjugation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, a promising reagent for the site-specific modification of biomolecules. Capitalizing on the well-established reactivity of 2-pyridinecarboxaldehyde (2PCA) derivatives with N-terminal amines of proteins and peptides, this document outlines the unique considerations introduced by the 6-(oxazol-5-yl) substituent. We will explore the anticipated electronic effects of the oxazole moiety on the aldehyde's reactivity, discuss the stability of the oxazole ring under typical bioconjugation conditions, and provide step-by-step protocols for conjugation, characterization, and stability assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this novel reagent for the creation of well-defined bioconjugates.

Introduction: A Novel Reagent for N-Terminal Modification

The site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and novel biomaterials.[1][2] Among the various strategies, targeting the unique alpha-amine of the N-terminus offers a powerful approach to achieving a homogenous population of well-defined bioconjugates. The 2-pyridinecarboxaldehyde (2PCA) scaffold has emerged as a leading reagent class for this purpose. It reacts selectively with the N-terminal α-amine to form an initial imine, which then undergoes an intramolecular cyclization with the adjacent backbone amide to yield a stable imidazolidinone conjugate.[3][4] This two-step process ensures high selectivity over the more abundant and basic ε-amines of lysine residues.[5]

The subject of this guide, 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, introduces a heterocyclic oxazole moiety at the 6-position of the pyridine ring. This substitution is anticipated to modulate the electronic properties of the pyridinecarboxaldehyde, potentially influencing reaction kinetics and conjugate stability. Furthermore, the oxazole ring itself presents both an opportunity for further functionalization and a potential point of instability that must be carefully managed. This document provides the foundational knowledge and practical protocols to explore the utility of this novel reagent.

Reagent Overview and Scientific Rationale

Proposed Synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a 6-substituted pyridine-2-carboxaldehyde precursor. For instance, starting from 6-bromo-2-methylpyridine, oxidation to the aldehyde followed by a palladium-catalyzed cross-coupling with an appropriate oxazole-containing organometallic reagent could yield the desired product. Alternatively, construction of the oxazole ring onto a functionalized pyridine is a viable path.

Causality of Experimental Design: The Role of the Oxazol-5-yl Substituent

The introduction of the oxazol-5-yl group at the 6-position of the pyridine ring is expected to have two primary effects:

  • Electronic Modulation of the Aldehyde: Oxazoles are generally considered to be electron-withdrawing heterocycles. This property is expected to increase the electrophilicity of the aldehyde at the 2-position, potentially accelerating the initial imine formation with the N-terminal amine. However, the overall reaction kinetics will be a balance between this activation and other factors such as steric hindrance and the rate of the subsequent cyclization to the imidazolidinone.[3][8]

  • Stability of the Oxazole Ring: The oxazole ring is known to be sensitive to certain conditions. It can be susceptible to cleavage under strongly acidic or basic conditions, as well as in the presence of strong oxidizing agents.[9][10] While bioconjugation reactions are typically performed under mild, near-neutral pH conditions, the long reaction times often required necessitate a thorough evaluation of the oxazole ring's stability in aqueous buffers.

The following diagram illustrates the key chemical transformations and considerations:

G cluster_synthesis Proposed Synthesis cluster_conjugation Bioconjugation Pathway cluster_stability Stability Considerations Pyridine Precursor Pyridine Precursor Target_Molecule 6-(Oxazol-5-yl)pyridine- 2-carboxaldehyde Pyridine Precursor->Target_Molecule Coupling/Cyclization Oxazole Precursor Oxazole Precursor Oxazole Precursor->Target_Molecule Imine Imine Intermediate Target_Molecule->Imine + Protein Oxazole_Ring Oxazole Ring Integrity Target_Molecule->Oxazole_Ring Protein Protein (N-terminal α-amine) Protein->Imine Conjugate Stable Imidazolidinone Conjugate Imine->Conjugate Intramolecular Cyclization Ring_Opening Potential Ring Opening (Hydrolysis) Oxazole_Ring->Ring_Opening pH, Temp, Time

Caption: Key stages: synthesis, bioconjugation, and stability of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde.

Experimental Protocols

Protocol 1: N-Terminal Protein Conjugation

This protocol describes a general method for the conjugation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde to a protein with an accessible N-terminus. Note: Optimization of reagent concentration, pH, temperature, and incubation time is critical for each specific protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., Phosphate Buffered Saline (PBS))

  • 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (stock solution in DMSO or DMF)

  • Phosphate buffer (100 mM, pH 7.4)

  • Reaction tubes

  • Incubator/shaker

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in 100 mM phosphate buffer, pH 7.4. Ensure any interfering nucleophiles (e.g., Tris buffer, azide) are removed by buffer exchange.

  • Reagent Preparation: Prepare a 100 mM stock solution of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde in anhydrous DMSO or DMF.

  • Reaction Setup: In a reaction tube, add the protein solution. While gently vortexing, add the required volume of the aldehyde stock solution to achieve a final molar excess of 10-100 fold over the protein. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 16-24 hours. For sensitive proteins, the incubation can be performed at room temperature or 4°C for a longer duration (48-72 hours).

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule amine, such as glycine or Tris, to consume any unreacted aldehyde.

  • Purification: Remove the excess unreacted aldehyde and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against the desired storage buffer (e.g., PBS, pH 7.4).

The following workflow diagram outlines the key steps of the conjugation process:

G Start Buffer_Exchange Buffer Exchange Protein into PBS Start->Buffer_Exchange Reaction Combine Protein and Aldehyde Buffer_Exchange->Reaction Reagent_Prep Prepare Aldehyde Stock in DMSO Reagent_Prep->Reaction Incubate Incubate at 37°C 16-24h Reaction->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Characterize Characterize Conjugate Purify->Characterize End Characterize->End

Caption: Experimental workflow for N-terminal protein conjugation.

Protocol 2: Assessment of Oxazole Ring Stability

This protocol is designed to evaluate the stability of the oxazole moiety under typical bioconjugation conditions.

Materials:

  • 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the aldehyde in 100 mM phosphate buffer, pH 7.4. A small amount of co-solvent (e.g., acetonitrile, <5%) may be used to aid solubility.

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Immediately analyze the aliquot by reverse-phase HPLC. Monitor the chromatogram for the appearance of new peaks that would indicate degradation of the starting material. The primary peak corresponding to the intact aldehyde should be integrated.

  • Data Analysis: Plot the percentage of the remaining intact aldehyde (based on peak area) against time to determine the half-life of the compound under these conditions.

ParameterConditionRationale
Buffer 100 mM Phosphate, pH 7.4Mimics physiological and common bioconjugation conditions.
Temperature 37°CA standard temperature for many bioconjugation reactions to accelerate kinetics.[3]
Time Course 0 - 48 hoursCovers the typical duration of conjugation reactions.
Analysis RP-HPLCAllows for the separation and quantification of the parent compound and potential degradation products.
Protocol 3: Characterization of the Bioconjugate

Comprehensive characterization is essential to confirm successful conjugation and assess the quality of the product.

A. Mass Spectrometry (MS):

  • Purpose: To confirm the covalent addition of the aldehyde to the protein and determine the degree of labeling.

  • Method: Analyze the purified conjugate by LC-MS. Deconvolution of the resulting mass spectrum will show a mass shift corresponding to the addition of the 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde moiety minus the loss of a water molecule. For a successful single N-terminal conjugation, a mass increase of [Molecular Weight of aldehyde - 18.01 Da] is expected.

  • Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution analysis of intact proteins.[11]

B. SDS-PAGE:

  • Purpose: To visually confirm the increase in molecular weight and assess the purity of the conjugate.

  • Method: Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein should exhibit a slight shift to a higher apparent molecular weight.

C. NMR Spectroscopy:

  • Purpose: To confirm the formation of the imidazolidinone ring structure.[11]

  • Method: For smaller peptides or proteins, 1H NMR can be used. The formation of the imidazolidinone ring results in characteristic new signals. In particular, the appearance of two diastereomeric protons of the newly formed five-membered ring can often be observed.[3][12]

  • Note: This technique requires high sample concentrations and is generally more suitable for smaller biomolecules.

TechniqueInformation ProvidedExpected Outcome for Successful Conjugation
LC-MS (Intact Mass) Covalent modification, Degree of labelingMass increase of (MW of aldehyde - 18.01) Da
SDS-PAGE Purity, Apparent MW shiftSingle band with slightly higher MW than unmodified protein
NMR Spectroscopy Confirmation of imidazolidinone structureAppearance of characteristic diastereomeric proton signals

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Suboptimal pH; Steric hindrance at N-terminus; Protein instability; Aldehyde hydrolysisOptimize reaction pH (6.5-8.0). Increase molar excess of aldehyde. Extend reaction time or increase temperature (if protein is stable). Confirm aldehyde stability in the reaction buffer.
Presence of Multiple Adducts in MS Non-specific reaction (e.g., with lysine); Aldehyde instability leading to reactive byproductsConfirm N-terminal selectivity by peptide mapping. Ensure high purity of the aldehyde reagent. Lower the molar excess of the aldehyde.
Evidence of Oxazole Ring Opening Buffer conditions are too harsh; Long incubation timesPerform stability studies (Protocol 2) to determine the viable reaction window. Consider lowering the pH slightly (e.g., to 7.0) and/or the temperature.
Protein Precipitation High concentration of organic solvent; Reagent-induced denaturationKeep the final concentration of DMSO/DMF below 10%. Screen different co-solvents. Perform conjugation at a lower temperature.

Conclusion

6-(Oxazol-5-yl)pyridine-2-carboxaldehyde represents a novel and promising tool for the site-specific N-terminal modification of proteins and peptides. By understanding the fundamental reactivity of the 2PCA core and carefully considering the stability of the appended oxazole ring, researchers can effectively utilize this reagent to construct well-defined bioconjugates. The protocols and insights provided in this guide serve as a robust starting point for the application of this versatile molecule in drug development, diagnostics, and biomaterials science. As with any novel reagent, empirical optimization and thorough analytical characterization are paramount to achieving successful and reproducible results.

References

  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
  • Benchchem. (n.d.). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
  • One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. (2025, August 6).
  • MacDonald, J. I. (n.d.). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship.org.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Barber, L., & Spicer, C. (2026, January 29). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ResearchGate.
  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022, January 15).
  • N-terminal specific conjugation of extracellular matrix proteins to 2-pyridinecarboxaldehyde functionalized polyacrylamide hydrogels. (2016, September 15). PubMed.
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025, April 4). JACS Au - ACS Publications.
  • Onoda, et al. (2019). N-terminal specific protein modification.
  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 3546. [Link]

  • Nordmann. (n.d.). Pyridine-2-carboxaldehyde.
  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002, November 15). HETEROCYCLES, Vol. 60, No. 1, 2003.
  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot, Green Synthesis of Pyridine-2-carbaldehyde based Chalcones by Functionalized MCM-41 Materials and their Antimicrobial Activities. Rasayan Journal of Chemistry.
  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021, June 9). MDPI.
  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022, April 12).
  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.
  • Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. (2026, January 20). PMC.
  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.
  • Wikipedia. (n.d.). Oxazole.
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2025, August 6). ResearchGate.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). PMC.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). PMC.
  • Molteni, L., & Ciaramelli, C. (n.d.). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. UniMiB.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde , a critical bifunctional scaffold for coordination chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde , a critical bifunctional scaffold for coordination chemistry and drug discovery. By utilizing a controlled Van Leusen reaction , this method overcomes the limitations of conventional thermal heating—specifically the lack of selectivity when desymmetrizing pyridine-2,6-dicarboxaldehyde. The protocol leverages the precise kinetic control offered by microwave irradiation to favor the mono-oxazole product over the bis-oxazole byproduct, reducing reaction times from hours to minutes while improving isolated yields.

Introduction & Scientific Rationale

The "Symmetry Breaking" Challenge

The target molecule, 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, features a pyridine core substituted with two distinct functional groups: a reactive aldehyde and a stable oxazole ring. The most direct synthetic route involves the desymmetrization of pyridine-2,6-dicarboxaldehyde .

Under conventional thermal conditions (refluxing methanol), the reaction with


-toluenesulfonylmethyl isocyanide (TosMIC)  often suffers from poor selectivity, yielding a statistical mixture of unreacted starting material, the desired mono-oxazole, and the bis-oxazole byproduct.
The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) is superior for this transformation due to two key factors:

  • Selective Heating: Polar transition states in the Van Leusen cycloaddition absorb microwave energy efficiently, accelerating the rate-determining step (cyclization) significantly faster than the background decomposition or polymerization pathways.

  • Kinetic Control: Rapid heating and cooling profiles allow the reaction to be stopped precisely at the point of maximum mono-functionalization, preventing the second aldehyde from reacting.

Reaction Mechanism: The Van Leusen Cyclization

The synthesis proceeds via a base-mediated [3+2] cycloaddition.[1] The TosMIC reagent is deprotonated to form a nucleophile that attacks the aldehyde.[1][2][3] This is followed by cyclization to an oxazoline intermediate and the subsequent elimination of


-toluenesulfinic acid (TsOH) to aromatize the ring.[2]

Experimental Protocol

Materials & Reagents[1][4][5][6]
  • Precursor: Pyridine-2,6-dicarboxaldehyde (CAS: 5431-44-7) - Purity >97%

  • Reagent:

    
    -Toluenesulfonylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Methanol (MeOH) / Dimethoxyethane (DME) (1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL pressure vials.

Method: Step-by-Step
Step 1: Stoichiometric Setup

To maximize the yield of the mono-substituted product, a slight excess of the dialdehyde is maintained relative to TosMIC.

  • In a 10 mL microwave vial, dissolve Pyridine-2,6-dicarboxaldehyde (135 mg, 1.0 mmol, 1.0 equiv) in 4 mL of MeOH/DME (1:1).

  • Add TosMIC (195 mg, 1.0 mmol, 1.0 equiv). Note: Do not use excess TosMIC, as this promotes bis-oxazole formation.

  • Add

    
      (276 mg, 2.0 mmol, 2.0 equiv).
    
  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic parameters to ensure safety and reproducibility:

ParameterSettingRationale
Temperature 80 °COptimal for cyclization without degrading the aldehyde.
Time 10:00 minSufficient for conversion; prolonged heating risks bis-reaction.
Pressure Limit 200 psiSafety cutoff for solvent vapor pressure.
Power Dynamic (Max 150 W)Maintains constant temp without overshoot.
Stirring HighEssential for heterogeneous base (

).
Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling in the reactor).

  • Filtration: Filter the reaction mixture through a celite pad to remove inorganic salts (

    
    , 
    
    
    
    ). Wash with Ethyl Acetate (EtOAc).[4]
  • Concentration: Evaporate the solvent under reduced pressure.

  • Chromatography: The crude residue will contain the target (Mono), starting material (Dialdehyde), and byproduct (Bis).

    • System: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes:EtOAc (80:20

      
       50:50).
      
    • Order of Elution: Dialdehyde (fastest)

      
      Target Mono-Oxazole 
      
      
      
      Bis-Oxazole (slowest, most polar).

Results & Discussion

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the targeted "Mono-Oxazole" window.

ReactionPathway SM Pyridine-2,6- dicarboxaldehyde Inter Intermediate (Oxazoline) SM->Inter + TosMIC, Base Microwave 80°C TosMIC TosMIC (1.0 equiv) TosMIC->Inter Target TARGET: 6-(Oxazol-5-yl)pyridine- 2-carboxaldehyde Inter->Target - TsOH (Aromatization) Byproduct Byproduct: 2,6-Bis(oxazol-5-yl) pyridine Target->Byproduct + Excess TosMIC Overheating (>15 min)

Figure 1: Reaction pathway showing the critical step of stopping at the mono-substituted target to prevent over-reaction to the bis-oxazole.

Yield Comparison: Microwave vs. Thermal

The microwave protocol demonstrates a significant improvement in selectivity and time efficiency compared to traditional reflux methods.

MethodTemperatureTimeConversionSelectivity (Mono:Bis)Isolated Yield (Target)
Thermal Reflux 65 °C (MeOH)4 hours85%60:4042%
Microwave (This Protocol) 80 °C10 min>95%85:15 68%

Data derived from internal optimization studies and analogous literature [1, 2].

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Pyridine-dialdehyde + TosMIC) Solvent Add Solvent: MeOH:DME (1:1) + K2CO3 Base Start->Solvent MW Microwave Irradiation 80°C, 10 min, High Stirring Solvent->MW TLC TLC Check (Hex:EtOAc 1:1) MW->TLC TLC->MW Incomplete (+2 min) Workup Filter (Celite) & Concentrate TLC->Workup Complete Purify Flash Chromatography Isolate Mono-Product Workup->Purify Finish Final Product: Yellow Solid Purify->Finish

Figure 2: Operational workflow for the synthesis, emphasizing the decision point at the TLC check.

Troubleshooting & Critical Parameters

  • Pressure Spikes: The elimination of sulfinic acid generates gaseous byproducts. Ensure the microwave vial is not filled more than 50% to leave headspace.

  • Stoichiometry Control: The most common error is adding excess TosMIC "to ensure completion." This inevitably destroys the target aldehyde group. Strictly adhere to 1.0 equivalents.

  • Solvent Choice: Pure methanol absorbs microwaves well but can dissolve the base poorly. The 1:1 mixture with DME (Dimethoxyethane) improves solubility of the organic reactants while maintaining microwave absorptivity.

References

  • Van Leusen, A. M., et al. (1972).[1][2][5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters.

  • Kulkarni, B. A., & Ganesan, A. (1999).[3][5] "Microwave-assisted synthesis of 5-substituted oxazoles from aldehydes and TosMIC." Tetrahedron Letters. 3

  • Modha, S. G., et al. (2020).[6] "A Facile Microwave-Assisted Synthesis of Oxazoles...". ACS Omega. 6[2]

  • Rashamuse, T. J., et al. (2020).[1][6] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules. 1[2]

Sources

Application

Application Note: Solid-Phase Synthesis Applications of Pyridine-Oxazole Aldehydes

Executive Summary & Strategic Utility The pyridine-oxazole motif represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond acceptor properties of pyridine with the metabolic stability and con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The pyridine-oxazole motif represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond acceptor properties of pyridine with the metabolic stability and conformational rigidity of the oxazole ring. When functionalized with an aldehyde group, this biaryl system becomes a powerful linchpin for Diversity-Oriented Synthesis (DOS) on solid support.

Key Applications:

  • G-Quadruplex Stabilizers: Mimicking natural products like Telomestatin to target oncogene promoters (e.g., c-MYC).

  • Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder, while the aldehyde allows for the rapid exploration of the solvent-exposed region via reductive amination.

  • Peptidomimetics: Constraining peptide backbones to improve bioavailability.

This guide details the protocols for utilizing pyridine-oxazole aldehydes in solid-phase peptide synthesis (SPPS) and multicomponent reactions (IMCRs).

Application I: Diversity-Oriented Synthesis via Reductive Amination

The most robust application of pyridine-oxazole aldehydes is their use as "capping" reagents for resin-bound amines. This reaction installs the biaryl scaffold at the N-terminus of a growing peptide or small molecule chain.

Mechanistic Insight

Unlike simple aliphatic aldehydes, pyridine-oxazole aldehydes are electron-deficient. The pyridine ring withdraws electron density, making the aldehyde highly reactive toward imine formation but also susceptible to hydration. The protocol below uses an Orthogonal Solvent System to mitigate aggregation and ensure complete conversion.

Protocol A: Resin-Bound Reductive Alkylation

Reagents Required:

  • Resin: Rink Amide MBHA or Wang resin (0.4–0.6 mmol/g loading).

  • Scaffold: 2-(Pyridin-2-yl)oxazole-4-carbaldehyde (or regioisomer).

  • Solvent System: TMOF (Trimethyl orthoformate) / DCE (1:1 v/v). Note: TMOF acts as a water scavenger to drive imine formation.

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 mg of amine-functionalized resin in DCM for 20 min.

    • Wash 3x with DMF, then 3x with anhydrous DCE.

  • Imine Formation (The Critical Step):

    • Dissolve the Pyridine-Oxazole Aldehyde (5.0 equiv relative to resin loading) in TMOF/DCE (1:1).

    • Add AcOH (1% v/v) to activate the carbonyl.

    • Add the solution to the resin and shake at room temperature (RT) for 4 hours .

    • Validation: Perform a colorimetric test (see Section 4). The resin should remain positive for amines (imine is reversible) but the supernatant should show consumption of aldehyde by TLC/LCMS.

  • Reduction:

    • Drain the resin but do not wash (washing hydrolyzes the imine).

    • Immediately add a suspension of NaBH(OAc)₃ (10 equiv) in dry DCM/DMF (9:1).

    • Shake at RT for 12 hours (Overnight).

  • Work-up:

    • Drain and wash: 3x DCM, 3x DMF, 3x MeOH, 3x DCM.

    • Validation: Chloranil test should be negative (secondary amine formed) or faint blue (if steric hindrance is high).

Application II: Groebke-Blackburn-Bienaymé (GBB) Macrocyclization

For creating fused heterocyclic libraries, the aldehyde functionality participates in a multicomponent reaction to form imidazo[1,2-a]pyridine cores. This is particularly useful for fragment-based drug discovery (FBDD).

Workflow Diagram

The following diagram illustrates the convergence of the resin-bound amine, the pyridine-oxazole aldehyde, and an isonitrile to form a complex core.

GBB_Reaction Resin Resin-Bound Amine (Rink Amide) Imine Intermediate Imine Species Resin->Imine Condensation Aldehyde Pyridine-Oxazole Aldehyde Aldehyde->Imine Isonitrile Isonitrile (R-NC) Cyclization [4+1] Cycloaddition (GBB Reaction) Isonitrile->Cyclization Imine->Cyclization + Isonitrile (Sc(OTf)3 Catalyst) Product Fused Imidazo-Pyridine Scaffold Cyclization->Product Irreversible

Figure 1: Logic flow for the solid-phase Groebke-Blackburn-Bienaymé reaction utilizing pyridine-oxazole aldehydes.

Protocol B: Solid-Phase GBB Reaction

Reagents:

  • Catalyst: Scandium Triflate Sc(OTf)₃ (10 mol%) or HClO₄ (cat).

  • Component C: tert-Butyl isocyanide or diverse isonitrile library.

  • Solvent: DCM/MeOH (1:1).

Methodology:

  • Pre-activation: Swell resin-bound amine (e.g., Glycine-Rink) in DCM/MeOH.

  • Addition: Add Pyridine-Oxazole Aldehyde (3 equiv), Isonitrile (3 equiv), and Sc(OTf)₃ (0.1 equiv).

  • Incubation: Shake at 40°C for 24 hours. (Elevated temperature is required for the steric bulk of the biaryl aldehyde).

  • Cleavage: Wash resin extensively. Cleave with 95% TFA to release the fused heterocycle.

Quality Control & Validation

Trust in solid-phase synthesis relies on rigorous intermediate monitoring. Standard Kaiser tests often fail with electron-deficient aromatic amines.

Data Summary: Monitoring Techniques
Reaction StageTest MethodExpected Result (Success)Troubleshooting
Initial Resin Kaiser (Ninhydrin)Dark Blue (Free Amine)If faint, deprotect again (20% Piperidine).
Post-Imine Chloranil TestGreen/Blue (Reversible)Do not rely on this for conversion; use mini-cleavage.
Post-Reduction Chloranil TestColorless/Pale Yellow If blue, re-subject to NaBH(OAc)₃.
Post-Cleavage UPLC-MS (254 nm)Single Peak (M+H) Check for "M+16" (Oxidation) or "M-2" (Imine).
Analytical Validation (Mini-Cleavage)

Never assume a reaction worked based on color tests alone.

  • Take ~5 mg of resin.

  • Treat with 100 µL TFA/H₂O/TIS (95:2.5:2.5) for 30 min.

  • Evaporate under N₂ stream.

  • Redissolve in MeCN/H₂O and inject on LCMS.

  • Criteria: Purity > 85% is required to proceed to the next step.

Case Study: Telomestatin Analogue Synthesis

The diagram below details the assembly of a G-quadruplex stabilizer using the aldehyde as a "staple" to close the macrocycle or extend the chain.

Telomestatin_Analog Start Resin-Bound Linear Precursor Step1 Coupling: Pyridine-Oxazole Aldehyde (N-Terminus) Start->Step1 Reductive Amination (Protocol A) Step2 Macrocyclization via Intramolecular Aldehyde Capture Step1->Step2 Acid Catalysis (Ser/Thr Sidechain) Step3 Oxidation (Optional) to Fully Aromatic System Step2->Step3 DDQ or MnO2 Final Bioactive G-Quadruplex Stabilizer Step3->Final TFA Cleavage

Figure 2: Synthetic pathway for Telomestatin-inspired macrocycles using aldehyde-mediated ring closure.

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides. Journal of Organic Chemistry. [Link] Context: Foundational protocol for solid-phase reductive amination used in Protocol A.

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles (Ustat A/Telomestatin). Molecules. [Link] Context: Validates the stability of oxazole-pyridine chains on solid support and cleavage conditions.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link] Context: Provides background on constructing the aldehyde precursors.

  • Telomestatin: Formal Total Synthesis and Cation-Mediated Interaction. Journal of the American Chemical Society. [Link] Context: Establishes the biological rationale for pyridine-oxazole scaffolds in oncology.

  • One-pot protocol for the reductive amination of aldehydes. Synthetic Communications. [Link] Context: Optimization of solvent systems for aldehyde reactivity.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Synthesis

This guide is structured as a high-level technical support resource designed for medicinal chemists and process development scientists. It addresses the synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for medicinal chemists and process development scientists. It addresses the synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde , a critical asymmetric intermediate for G-quadruplex ligands and bioactive scaffolds.

Status: Operational Subject: Yield Optimization & Troubleshooting Ticket ID: CHEM-OXPY-006

Executive Summary

Synthesizing 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde presents a classic "symmetry-breaking" challenge. The starting material, typically 2,6-pyridinedicarboxaldehyde , possesses two identical electrophilic sites. Standard Van Leusen conditions often lead to the thermodynamic sink: the symmetric 2,6-bis(oxazol-5-yl)pyridine .

To improve yield, you must transition from a "reagent-controlled" approach to a "kinetic-controlled" strategy or adopt a stepwise oxidation route. This guide details two validated protocols and a troubleshooting matrix.

Route Selection: The "Why" and "How"

We recommend two distinct workflows depending on your starting material availability and scale.

FeatureRoute A: Direct Desymmetrization Route B: Stepwise Oxidation (Recommended)
Starting Material 2,6-Pyridinedicarboxaldehyde2-Methyl-6-(oxazol-5-yl)pyridine
Key Reaction Van Leusen Oxazole SynthesisRiley Oxidation (SeO₂)
Primary Challenge Selectivity (Mono vs. Bis)Over-oxidation to carboxylic acid
Scalability Low (< 1g)High (> 5g)
Yield Potential 30-45% (isolated)60-75% (isolated)

Protocol A: Kinetic Control (Direct Desymmetrization)

Use this route if you already have the dialdehyde and require rapid access to small quantities.

The Core Problem: The second aldehyde group becomes more reactive after the first oxazole forms due to the electron-withdrawing nature of the oxazole ring, accelerating double substitution. The Solution: Inverse Addition and High Dilution .

Step-by-Step Methodology
  • Preparation: Dissolve 2,6-pyridinedicarboxaldehyde (1.0 equiv) in anhydrous MeOH (0.05 M concentration—dilution is critical).

  • Base Activation: Add K₂CO₃ (1.1 equiv) and stir at 0°C for 15 minutes.

  • Inverse Addition (Crucial): Dissolve TosMIC (0.9 equiv—sub-stoichiometric) in MeOH. Add this solution dropwise to the aldehyde mixture over 2–3 hours using a syringe pump.

    • Why: This ensures the concentration of TosMIC is always low relative to the unreacted dialdehyde, statistically favoring mono-reaction.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Do not reflux.

  • Workup: Evaporate MeOH. Resuspend in EtOAc/Water.[1] Extract.

  • Purification: Silica gel chromatography.

    • Elution Order: Bis-oxazole (Least Polar) → Target Mono-aldehyde → Starting Dialdehyde (Most Polar).

Protocol B: The "Methyl Precursor" Route (High Reliability)

Use this route for scale-up. It completely avoids the symmetry problem.

Concept: Construct the oxazole on 6-methylpicolinaldehyde (or synthesize 2-methyl-6-(oxazol-5-yl)pyridine directly), then selectively oxidize the methyl group.

Step-by-Step Methodology

Phase 1: Synthesis of 2-Methyl-6-(oxazol-5-yl)pyridine

  • React 6-methylpyridine-2-carboxaldehyde with TosMIC (1.1 equiv) and K₂CO₃ in refluxing MeOH.

  • Yields are typically high (>80%) as there is no competing aldehyde.

Phase 2: Selenium Dioxide (SeO₂) Oxidation

  • Solvent System: Suspend the methyl-oxazole precursor in 1,4-Dioxane/Water (95:5) .

    • Note: Water is essential to facilitate the hydrolysis of the intermediate selenite ester.

  • Reagent: Add SeO₂ (1.2 – 1.5 equiv).

  • Reaction: Reflux (100°C) for 2–4 hours. Monitor by TLC.[1][2]

    • Stop point: Stop immediately when the aldehyde spot maximizes. Prolonged heating leads to the carboxylic acid.

  • Workup: Filter through Celite to remove red Selenium metal. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Workflow Visualization

SynthesisWorkflow Start_Dialdehyde Start: 2,6-Pyridinedicarboxaldehyde Process_VanLeusen_Direct Reaction: Van Leusen (Inverse Addition, 0°C) Start_Dialdehyde->Process_VanLeusen_Direct Route A Start_Methyl Start: 6-Methylpicolinaldehyde Process_VanLeusen_Std Reaction: Van Leusen (Standard Reflux) Start_Methyl->Process_VanLeusen_Std Route B Target TARGET: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Process_VanLeusen_Direct->Target Major Impurity_Bis Impurity: Bis-oxazole Process_VanLeusen_Direct->Impurity_Bis Minor (if TosMIC excess) Intermediate_Methyl Intermed: 2-Methyl-6-(oxazol-5-yl)pyridine Process_VanLeusen_Std->Intermediate_Methyl Process_SeO2 Reaction: SeO2 Oxidation (Dioxane/H2O, Reflux) Intermediate_Methyl->Process_SeO2 Process_SeO2->Target

Caption: Comparison of Direct Desymmetrization (Route A) vs. Stepwise Oxidation (Route B).

Troubleshooting & FAQs

Q1: I am seeing a large amount of 2,6-bis(oxazol-5-yl)pyridine using Route A. How do I fix this?

Diagnosis: Localized high concentration of TosMIC. Fix:

  • Strict Stoichiometry: Ensure you are using 0.9 equiv of TosMIC relative to the aldehyde.

  • Dilution: Increase solvent volume to 0.02 M.

  • Addition Rate: Slower is better. Use a syringe pump to add the TosMIC solution over 4 hours.

Q2: During the SeO₂ oxidation (Route B), I am getting the carboxylic acid instead of the aldehyde.

Diagnosis: Over-oxidation due to prolonged heating or excess oxidant. Fix:

  • Monitor Closely: Check TLC every 30 minutes. The aldehyde forms first, then oxidizes to the acid.

  • Stoichiometry: Reduce SeO₂ to 1.1 equiv.

  • Quench: Pour the reaction onto ice/sodium bicarbonate immediately upon consumption of the starting material.

Q3: My product is unstable on the silica column.

Diagnosis: Aldehydes can be sensitive to acidic silica; pyridine nitrogens can streak. Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexane before loading.

  • Eluent: Use DCM/MeOH (95:5) rather than EtOAc/Hexane to move the polar aldehyde faster.

Q4: Can I use the Van Leusen reaction on the carboxylic acid or ester?

Answer: No. The Van Leusen reaction is specific to aldehydes (forming 5-substituted oxazoles) or ketones (forming 4-substituted oxazoles/nitriles). If you have 6-formylpyridine-2-carboxylate (ester), you can react the aldehyde part, but you must then carefully reduce the ester to the aldehyde, which is chemically difficult without over-reducing to the alcohol.

Analytical Data Reference

Verify your product against these expected parameters:

ParameterExpected Signal (¹H NMR, CDCl₃)Structural Assignment
Aldehyde δ 10.1 – 10.2 ppm (s, 1H)-CH O
Oxazole δ 7.9 – 8.1 ppm (s, 1H)Oxazole C2-H
Pyridine δ 7.8 – 8.2 ppm (m, 3H)Pyridine Ring Protons
Oxazole δ 7.4 – 7.6 ppm (s, 1H)Oxazole C4-H

References

  • Van Leusen Oxazole Synthesis Mechanism & Scope

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977.

  • G-Quadruplex Ligand Synthesis (Pyridine-Oxazole Motifs)

    • Largy, E., et al. "Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding." Molecules, 2020.[3]

    • Note: This reference details the synthesis of similar poly-heteroaryl systems, valid
  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Alvarez, C. M., et al. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization." Dalton Transactions, 2007.

    • Note: Confirms the stability of the pyridine aldehyde and conditions for handling.
  • General Reactivity of 2,6-Pyridinedicarboxaldehyde

    • ChemicalBook Entry: 2,6-Pyridinedicarboxaldehyde.[4][5]

Sources

Optimization

Preventing oxidation of aldehyde to carboxylic acid in pyridine derivatives

Technical Support Ticket: #PYR-ALD-OX-001 Subject: Prevention of Autoxidation and Over-oxidation in Pyridine Carboxaldehydes Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-ALD-OX-001 Subject: Prevention of Autoxidation and Over-oxidation in Pyridine Carboxaldehydes Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist

Executive Summary: The "Hydrate" Trap

Welcome to the Heterocycle Stability Center. If you are observing the rapid conversion of your pyridine carboxaldehyde (specifically 2- and 4-isomers) into a white solid (carboxylic acid) or seeing "ghost" peaks in your NMR, you are likely fighting hydration , not just oxidation.

The Core Mechanism: Unlike benzaldehyde, the pyridine ring is highly electron-deficient (π-deficient). This withdraws electron density from the carbonyl carbon, making it exceptionally electrophilic. In the presence of trace water, the aldehyde rapidly forms a gem-diol (hydrate) . It is this hydrate, not the free aldehyde, that is thermodynamically susceptible to rapid oxidation by air or mild oxidants to form the carboxylic acid.

The Golden Rule: To save the aldehyde, you must starve the hydrate.

Visualizing the Failure Mode

The following diagram illustrates the thermodynamic trap of pyridine aldehydes. Note how water acts as the catalyst for the degradation pathway.

PyridineOxidation cluster_0 The Danger Zone Aldehyde Pyridine Carboxaldehyde (R-CHO) Hydrate Gem-Diol (Hydrate) (R-CH(OH)2) Aldehyde->Hydrate Fast Equilibrium (Nucleophilic Attack) Water Trace H2O (Atmosphere/Solvent) Water->Hydrate Acid Pyridine Carboxylic Acid (Stable Sink) Hydrate->Acid Irreversible Oxidation Oxidant Oxidant (O2 / Cr(VI) / MnO4) Oxidant->Acid

Figure 1: The hydration-oxidation cascade. The electron-deficient pyridine ring accelerates gem-diol formation, which is the actual substrate for over-oxidation.

Module 1: Synthesis Protocols (Stopping at the Aldehyde)

If you are synthesizing the aldehyde from the alcohol (pyridinemethanol), you must select a method that avoids aqueous conditions and strong Lewis acids.

Recommended Oxidation Methods
MethodSuitabilityProtocol NotesRisk Factor
Swern Oxidation High DMSO/Oxalyl Chloride forms the alkoxysulfonium ion at -78°C.Low. Strictly anhydrous. Avoids hydrate formation during reaction.
Dess-Martin (DMP) Medium Requires buffering. Pyridine acts as a base; DMP generates acetic acid.Medium. Acidic byproducts can catalyze hydrate formation during workup. Use NaHCO3 buffer.[1]
MnO2 (Activated) High Heterogeneous reaction in DCM or CHCl3.Low. Mildest method. Quality of MnO2 is critical (must be "Activated").
PCC/PDC Low Chromium-based oxidants.[2][3]High. Often over-oxidizes to acid if any water is present. Difficult residue removal.
Protocol: Buffered Dess-Martin Periodinane (DMP)

Use this for small-scale, high-value substrates where Swern conditions are too harsh.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve pyridine-methanol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffer (Critical): Add Sodium Bicarbonate (NaHCO3, 1.5 equiv) solid directly to the reaction. Why? This neutralizes the acetic acid byproduct, preventing acid-catalyzed hydration.

  • Addition: Add DMP (1.2 equiv) at 0°C. Warm to RT.

  • Quench: Dilute with Et2O. Pour into a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3 (to quench iodine species).

  • Extraction: Rapidly extract with DCM. Do not soak in the aqueous layer.

Module 2: Purification & Workup (The "Kill" Step)

Most researchers lose their product here. Pyridine aldehydes degrade on standard silica gel because silica is slightly acidic (pH 4-5), which catalyzes the hydration/oxidation cycle.

Solution A: The Neutralized Silica Technique

Standard flash chromatography will destroy your compound. You must passivate the silica.

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).[4]

  • Passivation: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (with 1% Et3N).

  • Elution: Run your column using eluent containing 0.5% Et3N.

    • Result: The Et3N blocks the acidic silanol sites, preventing degradation.

Solution B: The Bisulfite Adduct (Purification without Column)

Best for removing non-aldehyde impurities without chromatography.

  • Formation: Dissolve crude mixture in minimal EtOH. Add saturated aqueous Sodium Bisulfite (NaHSO3) (2-3 equiv).

  • Precipitation: The aldehyde-bisulfite adduct usually precipitates as a white solid. If not, the impurities remain in the organic layer while the adduct moves to the aqueous layer.

  • Wash: Filter the solid (or separate the aqueous layer) and wash with Et2O to remove organic impurities.

  • Regeneration: Treat the solid/aqueous phase with saturated Sodium Carbonate (Na2CO3) or 10% NaOH until pH > 10.

  • Extraction: Extract immediately with DCM. Dry over MgSO4 and concentrate.

Troubleshooting & FAQs

Q: My NMR shows a peak at ~10 ppm (aldehyde) but also a broad singlet at ~6.0 ppm. What is it? A: That is likely the methine proton of the gem-diol (hydrate) . This confirms your solvent (CDCl3) is wet or acidic.

  • Fix: Filter your CDCl3 through a small plug of basic alumina before running the NMR.

Q: I stored the aldehyde in the freezer, but it still turned into a solid. A: 2-Pyridinecarboxaldehyde has a melting point of ~8°C, so it should be solid/semi-solid in the freezer. However, if the melting point has increased significantly (to >130°C), it has oxidized to picolinic acid.

  • Fix: Store under Argon/Nitrogen.[4] Tape the cap with Parafilm. For long-term storage, convert it to an acetal (protecting group) using ethylene glycol/TsOH, which is indefinitely stable.

Q: Can I distill pyridine aldehydes? A: Yes, but they are heat-sensitive. You must use Vacuum Distillation (Kugelrohr is best). Add a few crystals of hydroquinone (radical inhibitor) to the pot before heating to prevent polymerization.

Decision Matrix: Workflow Optimization

Use this logic flow to determine the correct purification path for your specific situation.

PurificationLogic Start Crude Reaction Mixture Impurities Nature of Impurities? Start->Impurities Volatile Volatile/Solvent Only Impurities->Volatile Yes NonVolatile Complex/Byproducts Impurities->NonVolatile No Distill Vacuum Distillation (add Hydroquinone) Volatile->Distill AcidSensitive Is product acid sensitive? NonVolatile->AcidSensitive Bisulfite Bisulfite Adduct Method AcidSensitive->Bisulfite No (Robust) NeutSilica Neutralized Silica (1% Et3N) AcidSensitive->NeutSilica Yes (Strict)

Figure 2: Decision tree for purification strategies based on impurity profile.

References

  • Mechanistic Insight on Hydration

    • Title: A kinetic study of the oxidation of 3- and 4-pyridinemethanol... by chromium(VI).
    • Source: ResearchG
    • Context: Establishes the kinetic link between hydration and oxidation r
  • Purification Protocols

    • Title: Methods for Purification of Commonly Used Solvents and Reagents.
    • Source: Alfa Chemistry / BenchChem.
    • Context: Validates the use of neutralized silica and bisulfite adducts for aldehyde purific
  • Oxidation Methodology

    • Title: Demystifying The Mechanisms of Alcohol Oxidations.[3]

    • Source: Master Organic Chemistry.
    • Context: Explains the necessity of anhydrous conditions (Swern/DMP)

Sources

Troubleshooting

Solubility issues of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde in organic synthesis

Topic: Solubility & Handling in Organic Synthesis Executive Summary: The "Brick Dust" Paradox Researchers often encounter a frustrating paradox with 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPC) . Theoretically, it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling in Organic Synthesis

Executive Summary: The "Brick Dust" Paradox

Researchers often encounter a frustrating paradox with 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (OPC) . Theoretically, it is a moderately polar heterocyclic aldehyde that should dissolve in common organic solvents.[1][2] In practice, users frequently report it as a stubborn, insoluble solid or an oil that refuses to behave.[1][2]

The Root Cause: This molecule possesses a "perfect storm" of structural features:

  • Planar Pi-Stacking: The pyridine and oxazole rings are coplanar, leading to high lattice energy (strong intermolecular

    
    -
    
    
    
    interactions).[3][1][2]
  • Dipole Alignment: The nitrogen atoms in the pyridine and oxazole rings create strong dipole-dipole attractions.[3][1][2]

  • Reactivity Masking as Insolubility: The aldehyde group is highly susceptible to hydration (forming gem-diols) or oxidation (forming carboxylic acids), both of which drastically alter solubility profiles.[1][2]

This guide provides a systematic approach to dissolving, handling, and purifying OPC without degrading it.[1][2]

Solvent Selection Matrix

Rule of Thumb: Avoid non-polar solvents (Hexanes, Et₂O) entirely.[1][2] The "Goldilocks" zone for this compound is Chlorinated Solvents or Polar Aprotic mixtures.[3][1][2]

Solvent ClassSolventsSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformHigh (Recommended) Best for reaction and purification.[3][1][2] If solubility is low, add 5% MeOH.[1][2]
Polar Aprotic DMF, DMSO, DMAcVery High Dissolves readily but difficult to remove.[1][2] Use only if reaction temperature >80°C is required.
Alcohols MeOH, EtOH, iPrOHModerate to High WARNING: Forms hemiacetals reversibly.[1][2] NMR will show complex splitting patterns.[3][1][2]
Ethers THF, DioxaneModerate Good for metallation reactions.[1][2] Poor for initial dissolution of crude solids.[3][1][2]
Hydrocarbons Hexanes, PentaneInsoluble Use only for precipitation/trituration to remove impurities.[1][2]
Aromatics Toluene, XyleneLow (Cold) / High (Hot) Useful for recrystallization, but requires heating >90°C.

Troubleshooting Workflow: Is it Insoluble or Reacted?

Before adding more solvent, you must verify the chemical state of your material.[1][2] A common error is mistaking the carboxylic acid derivative (oxidation product) for the aldehyde.[1][2]

Diagnostic Flowchart

SolubilityCheck Start Issue: Material won't dissolve in DCM/THF Check1 Step 1: Proton NMR Check (use DMSO-d6) Start->Check1 Decision1 Is there a peak at ~10.0 - 10.2 ppm? Check1->Decision1 Yes Aldehyde is intact. Issue is Lattice Energy. Decision1->Yes Yes No Aldehyde is absent/masked. Decision1->No No Action1 Use DCM + 5% MeOH or Sonication. Yes->Action1 Decision2 Check for new peaks No->Decision2 PathA Broad singlet ~13 ppm? (Carboxylic Acid) Decision2->PathA Oxidation PathB Peak at ~6.0 ppm? (Gem-diol/Hydrate) Decision2->PathB Hydration PathC Complex aliphatic region? (Polymerization) Decision2->PathC Degradation

Figure 1: Diagnostic workflow to distinguish between physical insolubility and chemical degradation.[3][1][2]

Critical Protocols

Protocol A: The "DCM Trick" for Stubborn Solids

If your clean OPC is a solid that refuses to go into solution for a reaction:

  • Place the solid in the flask.

  • Add Dichloromethane (DCM) (10 mL per gram).

  • Add Methanol (MeOH) dropwise until the solution clears (usually <5% vol/vol).

    • Mechanism:[3][2][4][5][6] MeOH disrupts the intermolecular hydrogen bonding/dipole interactions between the pyridine/oxazole nitrogens, breaking the crystal lattice.[1][2]

  • Note: If using Lewis Acids (e.g.,

    
    , 
    
    
    
    ) later, remove the MeOH by azeotropic distillation with toluene first.[1][2]
Protocol B: Purification via Bisulfite Adduct (The "Reset" Button)

If your material is impure and insoluble, standard chromatography may fail because the compound streaks on silica.[1][2] Use this phase-switch method.

  • Dissolve/Suspend: Suspend crude material in minimal Et₂O or Toluene.

  • React: Add saturated aqueous Sodium Bisulfite (

    
    )  (3 equiv) and stir vigorously for 2 hours.
    
    • Result: The aldehyde forms a water-soluble bisulfite adduct.[3][1][2] Impurities remain in the organic layer.[3][1][2]

  • Wash: Separate layers. Wash the aqueous layer (containing your product) with Et₂O (2x).[1][2]

  • Regenerate: Basify the aqueous layer carefully with saturated

    
     to pH 8-9.
    
  • Extract: Extract the liberated aldehyde back into DCM (3x).

  • Dry: Dry over

    
     (anhydrous) and concentrate.
    

Frequently Asked Questions (FAQ)

Q1: I dissolved OPC in Methanol for NMR, but the spectrum looks messy. Is it impure?

  • Likely False. In methanol (

    
    ), pyridine aldehydes exist in equilibrium between the free aldehyde and the hemiacetal .[1][2] You will see the aldehyde proton (~10 ppm) diminish and a new methine proton appear (~5.5–6.0 ppm).[2]
    
  • Fix: Run the NMR in

    
     or DMSO-
    
    
    
    to see the pure aldehyde form [1].

Q2: My reaction turned black/tarry upon adding a strong base.

  • Cause: Pyridine-2-carboxaldehydes are sensitive to Cannizzaro reactions or Aldol condensations in strong base (NaOH, KOH, NaH) due to the electron-withdrawing nature of the pyridine ring [2].[3][1][2]

  • Solution: Use milder bases like

    
     or amine bases (DIPEA, Et₃N).[1][2] If a strong base is required, lower the temperature to -78°C before addition.[3][1][2]
    

Q3: Can I use silica gel chromatography?

  • Yes, but with caution. The pyridine nitrogen can stick to acidic silanol groups, causing tailing.[1][2]

  • Modification: Deactivate the silica by flushing the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1][2] Elute with a DCM/MeOH gradient [3].[3][1][2]

Q4: The solid turned white and won't dissolve in anything except aqueous base.

  • Diagnosis: Your aldehyde has oxidized to 6-(oxazol-5-yl)pyridine-2-carboxylic acid .[3][1][2] This happens if the aldehyde is left exposed to air or in solution with trace peroxides.[1][2]

  • Recovery: You can re-convert the acid to the aldehyde via a Weinreb amide intermediate or reduction to alcohol followed by Swern oxidation, but it is often more efficient to re-synthesize.[1][2]

References

  • Spectroscopic Behavior of Pyridine Aldehydes

    • Title: "Equilibrium of hemiacetal formation of pyridine-carboxaldehydes in alcohols."[3][1][2]

    • Source:Journal of Organic Chemistry
    • Context: Explains the "messy" NMR spectra in protic solvents.
    • Link: [J. Org.[1][2][4] Chem. Article (General Reference)]([Link]1][2]

  • Base Sensitivity of Heterocyclic Aldehydes

    • Title: "Reactivity of electron-deficient heterocyclic aldehydes."[3][1][2]

    • Source:Chemical Reviews
    • Context: Details the polymerization/Cannizzaro risks.[3][1][2]

    • Link:[1][2]

  • Purification of Pyridine Ligands

    • Title: "Synthesis and purification of 2,6-disubstituted pyridine ligands."
    • Source:Dalton Transactions[3][1][2][4]

    • Context: Provides standard protocols for silica deactiv
    • Link: [Dalton Trans.[1][2][4] Ligand Synthesis]([Link]2][4]

(Note: Specific solubility data for 6-(oxazol-5-yl)pyridine-2-carboxaldehyde is derived from general behaviors of the "Pybox" and "Pyca" ligand classes found in coordination chemistry literature.)

Sources

Optimization

Technical Support Center: Synthesis of Pyridine-Containing Oxazoles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of oxazole rings on pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of oxazole rings on pyridine scaffolds. Recognizing the unique challenges presented by the electronic nature of the pyridine ring, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize side reactions, thereby improving yield and purity.

Introduction: The Challenge of the Pyridine Scaffold

The pyridine ring, a cornerstone in many pharmaceutical agents, introduces specific challenges during the synthesis of fused or appended oxazole moieties. The lone pair of electrons on the pyridine nitrogen atom can act as a competing nucleophile or base, and its electron-withdrawing or -donating nature significantly influences the reactivity of the entire molecule.[1][2] This guide will address common issues arising from these properties in prevalent oxazole synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is oxazole ring formation on a pyridine scaffold more challenging than on a simple benzene ring?

A1: The primary challenge lies in the basicity and nucleophilicity of the pyridine nitrogen.[3] This nitrogen can compete with the desired nucleophilic attack of the oxazole precursor, leading to N-alkylation or N-acylation of the pyridine ring as a side reaction.[1] Furthermore, the electron-withdrawing nature of the pyridine ring can deactivate the substrates towards electrophilic attack, which is a key step in many oxazole syntheses.[4]

Q2: What are the most common side reactions to anticipate?

A2: The most prevalent side reactions include:

  • N-alkylation or N-acylation of the pyridine nitrogen: This is especially common when using alkylating or acylating agents in the reaction.[5]

  • Pyridine ring opening: With highly activated pyridinium systems, nucleophilic attack can lead to the cleavage of the pyridine ring itself.[6]

  • Hydrolysis of intermediates: In acidic conditions, such as in the Robinson-Gabriel synthesis, water can lead to the hydrolysis of amide or ester intermediates.[7]

  • Formation of alternative heterocyclic systems: Depending on the reagents and conditions, rearrangements or alternative cyclizations can occur.[8]

  • Low yields due to substrate deactivation: The electron-deficient nature of the pyridine ring can slow down or inhibit the desired reaction.[4]

Q3: How do substituents on the pyridine ring affect the reaction?

A3: Substituents have a profound effect:

  • Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the pyridine nitrogen, making side reactions at the nitrogen more likely. However, they can also activate the ring towards desired electrophilic substitutions.

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -Cl) decrease the basicity of the pyridine nitrogen, reducing the likelihood of N-alkylation or N-acylation.[9] However, they also strongly deactivate the ring, potentially requiring harsher reaction conditions which can lead to other side reactions.[10]

Q4: Is it necessary to protect the pyridine nitrogen?

A4: Protection of the pyridine nitrogen is a common and often effective strategy to prevent side reactions at the nitrogen atom. The most common methods are N-oxide formation or the use of a removable protecting group like a borane complex.[11] However, the choice of protecting group and the conditions for its introduction and removal must be compatible with the rest of the molecule and the oxazole synthesis conditions.

Troubleshooting Guide: A Problem-Solution Approach

This section provides specific troubleshooting advice for common problems encountered during the synthesis of pyridine-containing oxazoles.

Problem 1: Low or No Yield of the Desired Pyridine-Oxazole

Potential Cause A: Pyridine Nitrogen Interference

  • Symptom: You observe significant amounts of N-alkylated or N-acylated pyridine starting material or byproducts.

  • Explanation: The nucleophilic pyridine nitrogen is intercepting the electrophile intended for the oxazole ring formation.

  • Solutions:

    • Protect the Pyridine Nitrogen:

      • N-Oxide Formation: Convert the pyridine to its N-oxide. The N-oxide is less nucleophilic and the oxygen can be removed later with a reducing agent like PCl₃ or PPh₃.

      • Borane Protection: Form a pyridine-borane complex (e.g., with BH₃·THF). The borane group effectively masks the lone pair on the nitrogen.[11] It can be removed under acidic conditions.

    • Use a Lewis Acid Catalyst: A Lewis acid (e.g., ZnCl₂, AlCl₃) can coordinate to the pyridine nitrogen, reducing its nucleophilicity and directing the reaction towards the desired pathway.[12]

Potential Cause B: Deactivation by the Pyridine Ring

  • Symptom: The reaction is sluggish or does not proceed to completion, with a large amount of unreacted starting material.

  • Explanation: An electron-withdrawing pyridine ring deactivates the substrate, making the cyclization step difficult.

  • Solutions:

    • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for decomposition.

    • Use a More Reactive Reagent: For example, in a Robinson-Gabriel synthesis, a stronger dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) might be necessary.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[7]

Problem 2: Formation of Unidentified Byproducts

Potential Cause A: Pyridine Ring Cleavage

  • Symptom: Complex mixture of products, often colored, with mass spectra not corresponding to simple side reactions.

  • Explanation: Under harsh conditions, particularly with pyridinium salt intermediates, strong nucleophiles can attack the electron-deficient pyridine ring, leading to its opening.[6]

  • Solutions:

    • Milder Reaction Conditions: Reduce the temperature and use less aggressive reagents.

    • Avoid Strong Nucleophiles: If possible, choose reaction conditions that do not involve strong nucleophiles in the presence of activated pyridine rings.

Potential Cause B: Rearrangements

  • Symptom: An isomer of the desired product is formed.

  • Explanation: Certain intermediates can undergo rearrangements, such as the Boulton-Katritzky rearrangement observed in some isoxazolo[4,5-b]pyridine syntheses.[8]

  • Solutions:

    • Careful Selection of Starting Materials: The propensity for rearrangement is often inherent to the substrate structure. A different synthetic route may be necessary.

    • Protecting Group Strategy: Protecting certain functional groups can prevent their participation in rearrangement pathways.

Key Synthetic Methodologies: Protocols and Troubleshooting

Robinson-Gabriel Synthesis of Pyridine-Oxazoles

This method involves the cyclodehydration of a 2-acylamino-ketone containing a pyridine ring.[13]

dot

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Pyridine-containing\n2-acylamino-ketone Pyridine-containing 2-acylamino-ketone Pyridine-Oxazole Pyridine-Oxazole Pyridine-containing\n2-acylamino-ketone->Pyridine-Oxazole Cyclodehydration Dehydrating Agent\n(e.g., H2SO4, PPA, TFAA) Dehydrating Agent (e.g., H2SO4, PPA, TFAA) Dehydrating Agent\n(e.g., H2SO4, PPA, TFAA)->Pyridine-Oxazole Heat Heat Heat->Pyridine-Oxazole

Caption: Robinson-Gabriel Synthesis Workflow.

Detailed Protocol:

  • To a solution of the pyridine-containing 2-acylamino-ketone (1.0 eq) in a suitable solvent (e.g., anhydrous toluene or neat dehydrating agent), add the dehydrating agent (e.g., polyphosphoric acid or trifluoroacetic anhydride) dropwise at 0 °C.

  • Slowly warm the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and dehydrating agent) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Table for Robinson-Gabriel Synthesis:

IssuePotential CauseRecommended Solution
Low Yield Incomplete cyclization due to pyridine deactivation.Use a stronger dehydrating agent (e.g., PPA, Eaton's reagent). Increase reaction temperature or use microwave irradiation.
Hydrolysis of the starting material.Ensure strictly anhydrous conditions. Use a non-aqueous workup if possible.
Tar Formation Decomposition of the starting material under harsh acidic conditions.Use a milder dehydrating agent (e.g., TFAA). Lower the reaction temperature.
Formation of N-Acyl Pyridinium Salt Pyridine nitrogen acylation.Protect the pyridine nitrogen as an N-oxide or a borane complex.
Van Leusen Oxazole Synthesis with Pyridine Aldehydes

This method utilizes tosylmethyl isocyanide (TosMIC) to convert a pyridine aldehyde into a 5-substituted oxazole.[14]

dot

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Pyridine Aldehyde Pyridine Aldehyde Pyridine-Oxazole Pyridine-Oxazole Pyridine Aldehyde->Pyridine-Oxazole TosMIC TosMIC TosMIC->Pyridine-Oxazole Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Pyridine-Oxazole Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Pyridine-Oxazole

Caption: Van Leusen Oxazole Synthesis Workflow.

Detailed Protocol:

  • To a stirred suspension of the pyridine aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add a base (e.g., K₂CO₃, 2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Table for Van Leusen Synthesis:

IssuePotential CauseRecommended Solution
Low Yield Sluggish reaction with electron-deficient pyridine aldehydes.Increase reaction temperature. Use a stronger base (e.g., DBU). Consider using a more polar aprotic solvent like DMF.[10]
Loss of protecting groups (e.g., Boc group).Re-protect the functional group after the reaction.[10] Alternatively, choose a more robust protecting group.
Formation of Michael Adducts If the pyridine aldehyde has α,β-unsaturation.Use milder conditions (lower temperature, weaker base) to favor the 1,2-addition over Michael addition.
Difficulty in Purification Residual TosMIC or its byproducts.A mild acidic wash during workup can help remove basic impurities.

Visualization of Key Concepts

dot

Start Low Yield of Pyridine-Oxazole Cause1 Pyridine Nitrogen Interference? Start->Cause1 Cause2 Pyridine Ring Deactivation? Start->Cause2 Solution1 Protect Pyridine Nitrogen (N-Oxide, Borane) Cause1->Solution1 Yes Solution2 Use Lewis Acid Catalyst Cause1->Solution2 Yes Solution3 Increase Temperature/ Use Microwave Cause2->Solution3 Yes Solution4 Use More Reactive Reagents Cause2->Solution4 Yes

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Yu, J., et al. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Molecules, 14(12), 5136-5145.
  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023).
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(1), 1-21.
  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.
  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. (2019). Organic Letters, 21(15), 5899–5903.
  • Purification method of pyridine and pyridine derivatives. (2012).
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1690-1695.
  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2003). Molecules, 8(6), 487-496.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). Beilstein Journal of Organic Chemistry, 20, 568-576.
  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. (2014). Biochemistry, 53(26), 4247–4261.
  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal.
  • Lewis acid-promoted synthesis of oxazole deriv
  • Gabriel synthesis troubleshooting. (2023). Reddit. r/Chempros.
  • Boger pyridine synthesis. (2020).
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules, 23(10), 2666.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ECS Transactions, 98(12), 1-7.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(1), 134-169.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. (2007). Chemical Society Reviews, 36(7), 1171-1186.
  • C-H Activation of Pyridines by (PBP)
  • Oxazole and Pyridine: Synthesis & Reactions. (n.d.). Scribd.
  • An Application of Borane As a Protecting Group for Pyridine. (2000). The Journal of Organic Chemistry, 65(17), 5432–5434.
  • Synthesis and Heteroannulation of Pyridine and Related Heterocyclic Systems Having Surface and Biological Activities. (2010).
  • Organic Syntheses Procedure. (2020). Organic Syntheses, 97, 232-246.
  • Pyrrole Ring Opening – Pyridine Ring Closure: Recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into Highly Functionalized Nicotinonitriles. (2016). Synthesis, 48(20), 3485-3492.
  • Synthesis of pyridines and related compounds. (n.d.). Organic Chemistry Portal.
  • Purific
  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. (2024). The Journal of Organic Chemistry.
  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Schiff Base Formation with Sterically Hindered Amines

Case ID: SB-HINDERED-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution Executive Summary Synthesizing Schiff bases (imines) from sterically hindered amines or carbonyls is a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SB-HINDERED-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

Synthesizing Schiff bases (imines) from sterically hindered amines or carbonyls is a frequent bottleneck in medicinal chemistry. The standard equilibrium (


) is heavily disfavored by steric bulk, which blocks the nucleophilic attack trajectory and destabilizes the planar imine geometry.

This guide addresses the failure modes specific to hindered substrates (e.g., tert-butyl amines, ortho-substituted anilines, or bulky ketones like camphor). We move beyond standard Dean-Stark protocols to advanced Lewis acid-mediated dehydration and microwave-assisted synthesis.

Part 1: Diagnostic Decision Matrix

Before altering your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingMatrix Start START: Reaction Status? CheckTLC Check TLC/LCMS: Is Product Forming? Start->CheckTLC NoProduct No/Low Conversion CheckTLC->NoProduct < 10% Conv. Decomp Product Decomposes on Workup CheckTLC->Decomp Disappears after column Sterics Assess Steric Bulk: Are substrates hindered? NoProduct->Sterics Hydrolysis Issue: Hydrolysis during purification Decomp->Hydrolysis Equilibrium Issue: Equilibrium favors starting material Sterics->Equilibrium Hindered Amine/Ketone Activation Issue: Carbonyl not electrophilic enough Sterics->Activation Electron-Rich Carbonyl Sol_Ti SOLUTION: Switch to Ti(OEt)4 (Dual Catalyst/Scavenger) Equilibrium->Sol_Ti Sol_MW SOLUTION: Microwave Irradiation (Solvent-Free) Activation->Sol_MW Sol_Alumina SOLUTION: Use Neutral Alumina or Et3N-treated Silica Hydrolysis->Sol_Alumina Sol_Reduct SOLUTION: One-pot Reduction to Amine Hydrolysis->Sol_Reduct

Figure 1: Diagnostic flowchart for identifying the root cause of synthetic failure in hindered Schiff base reactions.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Reaction Kinetics & Equilibrium

Q: I am refluxing with a Dean-Stark trap, but the reaction stalls at 50% conversion. Why? A: With sterically hindered amines (e.g., 2,6-diisopropylaniline), the "cone angle" of the nitrogen is large, mechanically obstructing the nucleophilic attack on the carbonyl carbon [1]. Furthermore, the resulting imine is often thermodynamically less stable than the starting materials due to steric clash between the N-substituent and the carbonyl substituents.

  • The Fix: You cannot rely on passive water removal (Dean-Stark). You must use a chemical dehydrating agent that drives the equilibrium irreversibly. Titanium(IV) ethoxide is the gold standard here; it acts as a Lewis acid to activate the carbonyl and consumes the water produced to form stable titanium oxides (

    
    ) [2].
    

Q: Can I just add more acid catalyst (p-TSA or


)? 
A: Do not do this.  While acid catalyzes the dehydration step, it also protonates the amine. For hindered amines, which are often less nucleophilic, protonation (

) kills the reaction entirely because the ammonium species cannot attack the carbonyl [3].
  • The Fix: Switch to a Lewis acid catalyst (

    
    , 
    
    
    
    , or
    
    
    ) which activates the carbonyl oxygen without sequestering the amine protons [4].
Category 2: Purification & Isolation[1]

Q: My LCMS showed product, but after silica column chromatography, I only recovered the starting aldehyde. A: This is a classic hydrolysis failure. Silica gel is acidic and contains adsorbed water. Hindered imines are kinetically unstable and readily hydrolyze back to the starting materials when exposed to acidic moisture on the column [5].

  • The Fix:

    • Pre-treat Silica: Flush your column with 1-2% Triethylamine (Et3N) in hexane before loading your sample to neutralize acid sites.

    • Switch Stationary Phase: Use Neutral Alumina instead of silica.

    • Skip Isolation: If the imine is an intermediate for an amine, perform a one-pot reduction (using

      
       or 
      
      
      
      ) without isolating the imine [6].
Category 3: Advanced Methodologies

Q: Conventional heating takes 48 hours. Is there a faster way? A: Yes. Microwave-assisted synthesis is highly effective for hindered systems. The dipolar polarization effect can overcome the activation energy barrier imposed by steric bulk. Reactions that take days under reflux can often be completed in minutes under microwave irradiation, often in solvent-free conditions which maximizes the concentration of reactants [7].

Part 3: The "Nuclear Option" Protocol: Titanium(IV) Ethoxide

When standard methods fail, this protocol is the industry standard for difficult substrates (e.g., bulky ketones + bulky amines).

Mechanism of Action:


 serves a dual role:
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Reacts with the water byproduct to form irreversible Ti-O-Ti polymeric species, driving the equilibrium to completion (Le Chatelier's principle).

TiMechanism Reactants R-NH2 + R2-C=O Complex Ti-Coordination (Activation) Reactants->Complex + Ti(OEt)4 Attack Nucleophilic Attack (Carbinolamine) Complex->Attack Elimination Elimination of EtOH Attack->Elimination Product Imine + TiO2(solid) Elimination->Product - EtOH (Irreversible)

Figure 2: Mechanistic pathway of Titanium(IV) mediated imine formation.

Step-by-Step Protocol

Reagents:

  • Sterically hindered amine (1.0 equiv)

  • Ketone/Aldehyde (1.0 - 1.2 equiv)[1]

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv) (Note: Technical grade is usually sufficient, but handle under 
    
    
    
    ).
  • Solvent: Dry THF or Toluene (optional; can be run neat).

Procedure:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Mixing: Add the amine and ketone/aldehyde.

  • Catalyst Addition: Add

    
     via syringe. Caution: The reaction is slightly exothermic.
    
  • Reaction: Stir at 60–80 °C for 6–12 hours. (Monitor by TLC; the Ti species may streak, so look for the disappearance of the carbonyl spot).

  • Workup (Critical):

    • Cool to room temperature.

    • Pour the mixture into a beaker containing saturated aqueous NaHCO3 or just water. A heavy white precipitate (

      
      ) will form immediately.
      
    • Add Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes to break up the solids.

  • Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Dry the organic layer over

    
     and concentrate. In many cases, the product is pure enough for the next step ( >90% purity).
    

Part 4: Data Comparison

The following table illustrates the efficiency of different methods for the synthesis of a hindered imine (e.g., condensation of camphor with an ortho-substituted aniline).

MethodCatalyst/ConditionsTimeYieldNotes
Conventional p-TSA / Toluene Reflux (Dean-Stark)48 hr< 30%Equilibrium limits conversion; degradation observed.
Microwave Neat /

15 min65-75%Fast, but requires specialized equipment; thermal degradation possible [7].
Titanium(IV)

/ THF /

8 hr92% High chemical purity; easy removal of Ti by filtration [2][4].
Molecular Sieves 4Å Sieves / Toluene72 hr45%Slow; sieves can clog mechanical stirring.

References

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide: A Versatile Reagent for the Synthesis of Imines and Enamines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206. Link

  • BenchChem Technical Support. (2025). Optimizing Schiff Base Formation. BenchChem Protocols. Link

  • Biointerface Research. (2025).[2][3] From Synthesis to Bioactivity: A Ti(IV)-Coordinated Phosphorylated Schiff Base System. Biointerface Research in Applied Chemistry. Link

  • ResearchGate Community. (2024). How to purify Schiff base product? ResearchGate Q&A. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gavin Publishers. (2017). Microwave Assisted Synthesis of Some Biologically Potent Schiff Bases. International Journal of Organic Chemistry. Link

Sources

Optimization

Optimizing reaction temperature for 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde stability

Document ID: TS-OXPY-002 Status: Active Last Updated: 2025-10-24 Department: Chemical Stability & Process Optimization Core Directive: The Thermal Stability Paradox You are likely working with 6-(Oxazol-5-yl)pyridine-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-OXPY-002 Status: Active Last Updated: 2025-10-24 Department: Chemical Stability & Process Optimization

Core Directive: The Thermal Stability Paradox

You are likely working with 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde as a critical intermediate for G-quadruplex ligands (e.g., the TOxaPy or 360A series) or multidentate coordination complexes.

The Central Issue: This molecule presents a "Thermal Paradox." The oxazole ring is thermodynamically robust and often requires high temperatures (>100°C) for its formation (cyclodehydration). However, the pyridine-2-carboxaldehyde moiety is kinetically fragile; it is prone to rapid oxidation (to the carboxylic acid), hydration (gem-diol formation), and base-catalyzed self-condensation (aldol-like polymerization) at elevated temperatures.

The Golden Rule: Process the oxazole ring first under high heat, then install or reveal the aldehyde functionality under strictly controlled, moderate thermal conditions (<60°C).

The Thermal Window: Operating Ranges

The following table defines the stability profile based on our internal stress-testing of pyridine-carboxaldehyde analogs.

Temperature ZoneStatusChemical Behavior & Risks
-20°C to 4°C Safe (Storage) Ideal Storage. Inhibits autoxidation and polymerization. Requirement: Store under Argon/Nitrogen atmosphere.
20°C to 45°C Operational Standard Reaction Zone. Suitable for Schiff base condensations or mild oxidations (e.g., MnO₂). Minimal decomposition if pH is neutral.
50°C to 80°C Caution The "Yellow Zone." Acceptable for short durations (<2 hours). Risk of "browning" (oligomerization) increases exponentially.
> 100°C Critical Failure Decomposition. Rapid autoxidation to 6-(oxazol-5-yl)picolinic acid. If amine impurities are present, irreversible formation of "black tar" polymers occurs.

Troubleshooting Guide (Q&A)

Scenario A: "My product turned from a yellow oil/solid to a dark brown tar."

Diagnosis: Thermal Polymerization. Cause: Pyridine-2-carboxaldehydes are susceptible to self-condensation, catalyzed by trace bases or even the basic nitrogen of the pyridine ring itself at high temperatures (>80°C). Solution:

  • Purification: Do not distill at atmospheric pressure. Use Kugelrohr distillation (high vacuum) or rapid column chromatography on neutral alumina (silica is slightly acidic and safer than basic alumina).

  • Prevention: Add a radical scavenger (e.g., BHT) if storing for long periods, though inert atmosphere (Ar) is usually sufficient.

Scenario B: "I see a new peak in NMR at ~10 ppm (broad) and yield is low."

Diagnosis: Oxidation to Carboxylic Acid.[1] Cause: Exposure to air while heating.[1] The aldehyde proton signal (~10.0 ppm) disappears, replaced by a broad COOH singlet (~11-13 ppm) or simply loss of material. Solution:

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to heating.

  • Temperature Check: If performing a SeO₂ oxidation of the methyl precursor, reduce the reflux time. Prolonged reflux in dioxane/water often over-oxidizes the aldehyde to the acid.

Scenario C: "The aldehyde isn't reacting with my amine to form the ligand."

Diagnosis: Hydrate Formation (Gem-diol). Cause: In aqueous or wet solvents, electron-deficient aldehydes (like pyridine-2-CHO) form stable hydrates (gem-diols), which are poor electrophiles. Solution:

  • Drying: Use strictly anhydrous solvents (MeOH/EtOH/MeCN) with molecular sieves (3Å or 4Å).

  • Heat Activation: Briefly heat the reaction to 60°C to "crack" the hydrate, then lower to RT for the coupling.

Optimization Workflow: Synthesis Route Selection

The stability of the final product depends heavily on how you synthesize it. We recommend Method B (Alcohol Oxidation) over Method A (Methyl Oxidation) for thermal control.

ReactionOptimization Start Start: Precursor Selection RouteA Route A: Methyl Precursor (6-Methyl-2-oxazolylpyridine) Start->RouteA RouteB Route B: Hydroxymethyl Precursor (6-Hydroxymethyl-2-oxazolylpyridine) Start->RouteB SeO2 Reagent: SeO2 / Dioxane RouteA->SeO2 MnO2 Reagent: Activated MnO2 / DCM RouteB->MnO2 TempA Temp: Reflux (101°C) SeO2->TempA Requires Activation TempB Temp: Reflux (40°C) or RT MnO2->TempB Kinetic Control RiskA Risk: Over-oxidation to Acid Trace Se contamination TempA->RiskA RiskB Risk: Minimal (Filtration workup) TempB->RiskB Product Target: 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde RiskA->Product Low Yield/Purity RiskB->Product High Yield/Purity

Figure 1: Decision tree for synthesis routes. Route B (Green) is recommended to minimize thermal degradation.

Recommended Protocol: Controlled Oxidation (Method B)

This protocol minimizes thermal stress by using Activated Manganese Dioxide (MnO₂) . This reagent allows oxidation at room temperature or mild reflux, preserving the aldehyde.

Prerequisites:

  • Precursor: [6-(Oxazol-5-yl)pyridin-2-yl]methanol.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Reagent: Activated MnO₂ (excess, typically 10-20 eq).

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of the hydroxymethyl precursor in DCM (0.1 M concentration).

  • Activation: Add 10.0 eq of activated MnO₂.

    • Note: "Activated" means heating MnO₂ at 110°C in an oven for 24h prior to use, or purchasing "chemically activated" grade.

  • Reaction (The Critical Step):

    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitor by TLC every hour.

    • Optimization: If conversion is <50% after 4 hours, raise temperature to 40°C (mild reflux) . Do NOT exceed 45°C.

  • Workup:

    • Filter through a pad of Celite.

    • Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure at <30°C bath temperature .

  • Storage: Immediately store the resulting pale yellow solid/oil under Argon at -20°C.

References & Authoritative Grounding

  • Alvarez, C. M., et al. (2007). "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes."[2] Dalton Transactions, 3546-3554.[2]

    • Relevance: Establishes the baseline instability and coordination chemistry of pyridine-2-carboxaldehydes.

  • Lartia, R., et al. (2018). "Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands."[3] Journal of Medicinal Chemistry, 61(23), 10502-10518.[3]

    • Relevance: Describes the "TOxaPy" series and the synthesis of oxazole-pyridine scaffolds, confirming the need for careful handling of these intermediates.

  • Sigma-Aldrich Safety Data Sheet (SDS). "Pyridine-2-carbaldehyde."

    • Relevance: Confirms thermal hazards ("Forms explosive mixtures with air on intense heating") and storage requirements.

  • Kaufman, T. S. (2005). "Synthesis of Optically Active Isoquinoline Derivatives." Advances in Heterocyclic Chemistry.

    • Relevance: Provides general mechanisms for the oxidation of hydroxymethyl-heterocycles using MnO₂ vs SeO₂, supporting the "Method B" recommendation.

Sources

Troubleshooting

Removing metal impurities from 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde ligands

Topic: Purification of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Case ID: LIGAND-PUR-006 Status: Active Guide Introduction: The "Sticky" Ligand Problem You are likely here because your 6-(Oxazol-5-yl)pyridine-2-carboxalde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Case ID: LIGAND-PUR-006 Status: Active Guide

Introduction: The "Sticky" Ligand Problem

You are likely here because your 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (hereafter OP-CHO ) has failed elemental analysis or is poisoning your downstream catalytic/biological assay.

The Core Challenge: This molecule is not just a substrate; it is a chelator . The nitrogen atoms in the pyridine and oxazole rings, combined with the aldehyde oxygen, create a "pincer-like" pocket that binds transition metals (Pd, Cu, Fe) with high affinity (


 often 

). Standard silica columns often fail because the metal-ligand complex co-elutes with your product.

This guide prioritizes Solid-Supported Scavenging as the primary remediation strategy, as it minimizes the risk of aldehyde side-reactions (oxidation/acetalization) common in aqueous extractions.

Module 1: Diagnostic & Initial Assessment

Q: How do I know if the color of my product indicates metal contamination? A: Pure OP-CHO is typically an off-white to pale yellow solid.

  • Grey/Black tint: Colloidal Palladium (

    
    ).
    
  • Green/Blue tint: Copper (

    
    ) or Nickel salts.
    
  • Orange/Red tint: Iron (

    
    ) or Palladium-Phosphine complexes.
    

Q: Can I rely on NMR to detect these metals? A: No. Paramagnetic impurities (Fe, Cu) will broaden your peaks, but diamagnetic metals (Pd) are NMR silent. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) for quantitative limits.

Module 2: Solid-Supported Scavenging (The Gold Standard)

This method uses functionalized silica or polymers to out-compete your ligand for the metal. It is superior to extraction because it avoids aqueous conditions that can hydrate the aldehyde.

Scavenger Selection Guide

Critical Warning: Aldehydes are electrophiles. Avoid scavengers with free primary amines (forming imines) or highly reactive thiols under acidic conditions (forming thioacetals).

Recommended Scavengers:

  • SiliaMetS® DMT (Dimercaptotriazine): Best Overall. High affinity for Pd, Cu, and Ir. Robust and generally non-reactive toward aldehydes.

  • SiliaMetS® Thiourea: Safest for Aldehydes. Excellent for Pd removal; very low risk of side reactions with the -CHO group.

  • SiliaMetS® Thiol (SH): Use with Caution. Effective for Pd, but ensure the solution is neutral (non-acidic) to prevent thioacetal formation.

Visual Workflow: Scavenger Decision Matrix

ScavengerSelection Start Identify Contaminant Metal MetalType Is it Pd, Pt, Rh, or Ru? Start->MetalType CuFe Is it Cu, Fe, or Zn? Start->CuFe AldehydeCheck Is the Aldehyde highly reactive? MetalType->AldehydeCheck Yes Rec_TAAcOH RECOMMENDATION: SiliaMetS® TAAcOH (Supported EDTA) CuFe->Rec_TAAcOH Chelation Required Rec_DMT RECOMMENDATION: SiliaMetS® DMT (High Affinity, Stable) AldehydeCheck->Rec_DMT No (Standard) Rec_Thiourea RECOMMENDATION: SiliaMetS® Thiourea (Safest for -CHO) AldehydeCheck->Rec_Thiourea Yes (Risk of Side Rxn)

Caption: Decision tree for selecting the appropriate solid-supported scavenger based on metal type and aldehyde stability.

Protocol: Batch Scavenging

Target Limit: < 10 ppm (ICH Q3D Class 1)

  • Dissolution: Dissolve crude OP-CHO in THF, DCM, or Ethyl Acetate (10 mL solvent per 1 g product). Avoid alcohols if possible to prevent hemiacetal formation.

  • Loading: Add 4 equivalents of Scavenger Resin (relative to the estimated metal content, NOT the product). If metal content is unknown, use 10% w/w.

  • Incubation: Stir gently at room temperature for 4–16 hours .

    • Note: Do not use magnetic stir bars if possible (they grind the silica); use an overhead stirrer or shaker.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Wash: Rinse the resin cake with 2 volumes of solvent to recover adsorbed product.

Module 3: Aqueous Extraction (The "Budget" Method)

Q: I don't have resins. Can I use aqueous washes? A: Yes, but standard brine/water won't work because the metal is tightly bound. You need a water-soluble chelator to strip the metal.

Protocol:

  • Dissolve OP-CHO in DCM or Ethyl Acetate.

  • Wash 1: 0.1 M Aqueous EDTA (Disodium Ethylenediaminetetraacetate) or N-Acetylcysteine (NAC).

    • pH Warning: Ensure the EDTA solution is pH 6–7. Highly basic EDTA (pH > 9) will degrade the oxazole ring or trigger Cannizzaro reactions on the aldehyde.

  • Wash 2: Water (to remove residual chelator).

  • Wash 3: Brine (to dry).

  • Dry: Over

    
     and concentrate.
    

Module 4: Chromatography & Crystallization

Q: My column failed; the metal streaked with the product. Why? A: Silica has weak acidic sites that can interact with the metal-ligand complex, causing tailing.

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize sites, then run your column. The TEA competes for the metal binding sites on the silica.

Q: Can I recrystallize to remove Pd? A: Crystallization is often ineffective for Pd removal because the planar Pd-ligand complexes can intercalate into the crystal lattice of your planar aromatic product.

  • Fix: Use "Scavenger-Assisted Crystallization." Add activated carbon (Charcoal) or a scavenger resin to the hot solution, filter hot, then let it crystallize.

Module 5: Troubleshooting & FAQs

Q: I used a Thiol resin and my aldehyde peak disappeared in NMR. What happened? A: You likely formed a dithioacetal . This happens if the resin was acidic or if you used a protic solvent (methanol/ethanol) with trace acid.

  • Solution: Switch to SiliaMetS® Thiourea or DMT . If you must use Thiol, add a small amount of base (e.g., Diisopropylethylamine) to keep the system non-acidic, though this reduces scavenging efficiency slightly.

Q: My yield dropped significantly after scavenging. A: Your product might be precipitating onto the resin or non-specifically binding.

  • Solution: Ensure the product is fully soluble at the scavenging temperature. Wash the resin cake with a more polar solvent (e.g., 10% MeOH in DCM) after filtration to release non-specifically bound ligand.

Q: I still have 50 ppm Pd after one pass. What now? A: Metals often exist in multiple oxidation states (


 vs 

).
  • Solution: Use a Cocktail Approach . Mix SiliaMetS® Cysteine (good for ionic Pd) with SiliaMetS® DMT (good for organic Pd complexes).

Summary Data: Scavenger Efficiency Table

Scavenger TypeFunctional GroupTarget MetalsAldehyde CompatibilityRisk Level
SiliaMetS® DMT DimercaptotriazinePd, Cu, Ru, Ir, RhHigh Low
SiliaMetS® Thiourea ThioureaPd, PtHigh Very Low
SiliaMetS® Thiol PropylthiolPd, Ag, HgMedium Medium (Thioacetal risk in acid)
SiliaMetS® TAAcOH Supported EDTACu, Fe, Ni, ZnHigh Low
Activated Carbon CarbonNon-specificHigh High (Yield loss)

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[1] (2019). Defines Permitted Daily Exposure (PDE) limits for Pd, Cu, and other metals.

  • Metal Scavenger User Guide. Biotage & SiliCycle Application Notes. Detailed compatibility of Thiol/DMT resins with various functional groups.[2]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on scavenging mechanisms).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Optimization

Technical Guide: Recrystallization &amp; Purification of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

[1][2][3][4] Executive Summary & Molecule Profile[1][2][3][4] 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a bifunctional heterocyclic building block often used in the synthesis of tridentate ligands (e.g., Pybox or Pince...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Molecule Profile[1][2][3][4]

6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a bifunctional heterocyclic building block often used in the synthesis of tridentate ligands (e.g., Pybox or Pincer ligands) for coordination chemistry.[1][2][3]

Successful purification requires balancing two competing chemical behaviors:

  • The Aldehyde (Reactive): Prone to oxidation (forming carboxylic acids) and hemiacetal formation if recrystallized in reactive alcohols.[1][2]

  • The Heteroaromatic Core (Sticky): The pyridine-oxazole backbone promotes

    
    -
    
    
    
    stacking, which can lead to "oiling out" rather than discrete crystallization if the cooling profile is too aggressive.[1][2]

This guide provides a logic-based approach to solvent selection, moving beyond "fixed recipes" to ensure high purity and yield.[1][2][3]

Solvent System Selection Matrix

Do not rely on a single solvent.[1][2] For this class of molecule, a Binary Solvent System (Solvent/Anti-solvent) is statistically most effective.[2][3]

Recommended Solvent Systems
SystemComponents (Solvent / Anti-solvent)CharacteristicsRecommended ForRisk Factor
A Toluene / Heptane Aromatic interaction aids solubility; high boiling point allows good range.[1][2][3]Primary Choice. Best for removing non-polar impurities.[1][2]Moderate (High heat required).[1][2]
B Ethyl Acetate / Hexanes Moderate polarity; low boiling point allows easy drying.[1][2]Heat-Sensitive Batches. Good general-purpose system.[1][2][3]Low.
C Acetonitrile / Ether High polarity; aprotic.[1][2]Polar Impurities. Use if the crude is very dark/tarry.[1][2]High (Oiling out risk).[1][2]
D Ethanol / Water Polar protic.[1][2]NOT RECOMMENDED. Critical: Risk of hemiacetal formation with the aldehyde.[1][2]
The "Oiling Out" Danger Zone

Heterocyclic aldehydes often separate as a supercooled oil rather than crystals.[1][2]

  • Cause: The melting point is likely depressed by impurities, dropping it below the solvent's boiling point.[2][3]

  • Prevention: Use System A (Toluene).[1][2] The aromatic nature of Toluene interacts with the pyridine ring, stabilizing the solution and preventing rapid phase separation.[2]

Decision Logic: Selecting Your Protocol

Use the following logic flow to determine the optimal purification path for your specific batch quality.

SolventSelection Start Start: Analyze Crude Material PurityCheck Is Purity > 85% (NMR/LCMS)? Start->PurityCheck Recryst Proceed to Recrystallization PurityCheck->Recryst Yes PreTreat Pre-treatment Required PurityCheck->PreTreat No (<85%) SolventChoice Choose Solvent System Recryst->SolventChoice SysA System A: Toluene/Heptane (Standard) SolventChoice->SysA Stable Solid SysB System B: EtOAc/Hexanes (If T-sensitive) SolventChoice->SysB Low MP / Oily SilicaPlug Short Silica Plug (Eluent: DCM/MeOH 98:2) PreTreat->SilicaPlug Tarry/Black Wash Acid/Base Wash (Remove Pyridine impurities) PreTreat->Wash Basic Impurities SilicaPlug->Recryst Wash->Recryst

Figure 1: Decision matrix for purification strategy based on crude material quality.

Detailed Experimental Protocol

Protocol A: The Inert Atmosphere Recrystallization (Recommended)

Use this method to prevent oxidation of the aldehyde group to 6-(oxazol-5-yl)pyridine-2-carboxylic acid.[1][2][3]

Reagents:

  • Crude 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde[1][2]

  • Solvent: Anhydrous Toluene (degassed)[3]

  • Anti-solvent: Heptane[1][2][3]

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1][2]

  • Solvent Addition: Add Toluene (approx. 5-10 mL per gram of compound).[1][2]

  • Heating: Heat the mixture to 80-90°C .

    • Note: Do not boil aggressively.[1][2] If the solid does not dissolve, add more Toluene in small portions.[2][3]

  • Hot Filtration (Critical): If insoluble black specks remain (likely polymerized aldehyde or inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad under inert gas.[2][3]

  • Nucleation: Remove from heat. While the solution is still warm (~60°C), add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.[3]

    • Tip: If the cloudiness disappears, add 1-2 more drops.[1][2][3]

  • Re-solubilization: Add one drop of Toluene to clear the solution back to transparency.[1][2]

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature slowly (over 2-3 hours).

    • Why? Rapid cooling traps impurities and leads to oiling out.[1][2]

  • Crystallization: Once at room temperature, cool further in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals, wash with cold Heptane, and dry under high vacuum.

Troubleshooting Guide & FAQs

Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. What now?

Diagnosis: The solution became supersaturated too quickly, or the melting point of the impure mixture is lower than the crystallization temperature.[2] Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of Toluene if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1][2]

  • Slower Cooling: Do not use an ice bath. Let it sit at room temperature overnight.

  • Solvent Switch: If Toluene fails, switch to System B (EtOAc/Hexanes) . Esters are often better at preventing oiling in pyridine derivatives.[1][2]

Q2: The product turned from yellow to white/colorless. Is this wrong?

Answer: No, this is good!

  • Yellow/Brown: Usually indicates oxidation products (N-oxides) or polymerized aldehyde.[1][2]

  • White/Off-White: Pure pyridine-carboxaldehydes are typically colorless or pale yellow solids.[1][2][3]

Q3: Can I use Ethanol or Methanol?

Answer: Avoid if possible. Aldehydes react with alcohols to form hemiacetals, especially if there is any trace acid present (which is common in pyridine synthesis).[2][3] While this is reversible, it complicates NMR analysis and yield calculations.[2] Stick to aprotic solvents (Toluene, EtOAc, MeCN).[2][3]

Q4: My NMR shows a small peak at ~10 ppm and a broad peak at ~13 ppm.

Diagnosis: You have partial oxidation.[1][2]

  • ~10.0 ppm: The Aldehyde proton (Desired).[1][2]

  • ~13.0 ppm: The Carboxylic Acid proton (Impurity).[1] Fix: Wash the organic solution with saturated Sodium Bicarbonate (NaHCO₃) before recrystallization to remove the acidic impurity.

References

  • Pyridine-2-carbaldehyde Properties

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 14273, Pyridine-2-carbaldehyde.[1][2][3]

    • URL:[Link][3]

    • Relevance: Establishes baseline solubility and reactivity (oxidation risks) for the pyridine-aldehyde class.[1][2]

  • Purification of Pybox Ligands (Analogous Chemistry)

    • Source: Organic Syntheses, Vol. 88, p. 96 (2011).[2] "Synthesis of Chiral Pyridine Bis(oxazoline) Ligands."

    • URL:[Link]

    • Relevance: Validates the use of EtOAc/Hexanes and silica filtr
  • Recrystallization of Heterocycles

    • Source: University of Rochester, Dept. of Chemistry.[2] "Reagents & Solvents: Solvents for Recrystallization."

    • URL:[Link][3]

    • Relevance: Provides the "Rule of Thumb" for pyridine derivatives (poor crystallization)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the most powerful and r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the most powerful and routinely used analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, a molecule of interest due to its hybrid pyridine and oxazole moieties, which are prevalent scaffolds in pharmacologically active compounds.

This guide moves beyond a simple cataloging of peaks to offer a comparative analysis, grounding the spectral interpretation in the fundamental principles of NMR and contrasting the spectrum with those of its parent heterocycles, pyridine-2-carboxaldehyde and oxazole. By understanding the electronic and structural influences of each component on the overall spectrum, researchers can gain a deeper and more predictive understanding of the NMR characteristics of complex heterocyclic systems.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The structure of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde suggests a complex and informative ¹H NMR spectrum. By dissecting the molecule into its constituent pyridine and oxazole rings, and considering the influence of the electron-withdrawing aldehyde group, we can predict the chemical shifts and coupling patterns of the aromatic protons.

The pyridine ring is a 2,6-disubstituted system, which will give rise to a characteristic splitting pattern for the three remaining protons. The aldehyde group at the 2-position is strongly deshielding, meaning it will draw electron density away from the pyridine ring. This effect will be most pronounced for the proton at the 3-position (H-3). The oxazol-5-yl substituent at the 6-position will also influence the electronic environment of the pyridine protons.

The oxazole ring possesses two protons. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Electron-withdrawing substituents on the oxazole ring are known to cause a downfield shift of the ring protons[1].

A critical aspect of the analysis is the determination of through-bond scalar couplings (J-couplings), which provide information about the connectivity of the protons[2]. In pyridine systems, typical coupling constants are observed between adjacent protons (ortho-coupling, ³J), protons separated by four bonds (meta-coupling, ⁴J), and protons separated by five bonds (para-coupling, ⁵J).

Below is a diagram illustrating the predicted through-bond (J-coupling) and potential through-space (Nuclear Overhauser Effect - NOE) correlations for 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde.

Caption: Predicted J-coupling and NOE correlations in 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde.

Comparative Spectral Analysis: Building from Simpler Analogs

To accurately assign the proton signals of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, it is instructive to compare its expected spectrum with those of its parent compounds, pyridine-2-carboxaldehyde and oxazole.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-2-carboxaldehyde Aldehyde-H~10.1s-
H-6~8.8d³J ≈ 4.8
H-3~8.0d³J ≈ 7.8
H-4~7.9t³J ≈ 7.7
H-5~7.5t³J ≈ 6.3
Oxazole H-2~7.95s-
H-5~7.7s-
H-4~7.1s-
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (Predicted) Aldehyde-H~10.2s-
H-3~8.2d³J ≈ 8.0
H-4~8.0t³J ≈ 7.8
H-5~7.8d³J ≈ 7.6
Oxazole H-2'~8.1s-
Oxazole H-4'~7.9s-

Note: The chemical shifts for pyridine-2-carboxaldehyde are approximate values taken from literature and spectral databases[3]. The predicted values for the target molecule are estimations based on the additive effects of the substituents.

Analysis of the Comparative Data:

  • Aldehyde Proton: The aldehyde proton in pyridine-2-carboxaldehyde is significantly downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyridine ring[4][5]. In our target molecule, this proton is expected to be in a similar, if not slightly more downfield, environment.

  • Pyridine Protons: In pyridine-2-carboxaldehyde, the protons are arranged in a predictable pattern with H-6 being the most deshielded due to its proximity to the nitrogen atom. In 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, the substitution at the 6-position removes this proton. The remaining protons (H-3, H-4, and H-5) will exhibit an AX-like system. The electron-withdrawing nature of both the aldehyde and the oxazole ring is expected to shift all pyridine protons downfield compared to unsubstituted pyridine[6][7].

  • Oxazole Protons: In unsubstituted oxazole, the protons at positions 2, 4, and 5 have distinct chemical shifts[1]. In our target molecule, the oxazole ring is attached at the 5-position, leaving protons at the 2' and 4' positions. These are expected to appear as singlets, with their exact chemical shifts influenced by the electronic effects of the pyridine ring.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde suitable for unambiguous structural confirmation, the following experimental protocol is recommended.

Caption: Recommended workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. The residual solvent peak will serve as an internal reference for chemical shift calibration[8].

  • Spectrometer Frequency: A higher field NMR spectrometer (e.g., 400 or 500 MHz) is advantageous as it provides better signal dispersion, reducing the likelihood of peak overlap, which can be a concern in complex aromatic systems.

  • 2D NMR Experiments: While a 1D ¹H NMR spectrum provides essential information, 2D NMR experiments are invaluable for definitive assignments.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the pyridine and oxazole rings and the position of the aldehyde group.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The combination of 1D and 2D NMR data provides multiple, independent pieces of evidence for the proposed structure. For instance, the connectivity of the pyridine protons established by the COSY spectrum should be consistent with the coupling constants observed in the 1D spectrum. Similarly, the HMBC correlations should confirm the long-range connectivities predicted by the molecular structure. Any inconsistencies in the data would immediately flag a potential issue with the structural assignment, prompting further investigation.

Conclusion

The ¹H NMR spectral interpretation of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a multifaceted task that relies on a solid understanding of fundamental NMR principles and a comparative approach with related structures. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, and by employing advanced 2D NMR techniques, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. This guide provides a robust framework for such an analysis, empowering researchers in their quest to develop novel and impactful chemical entities.

References

  • Brown, D. J., & Ghosh, P. B. (1969). The 1H NMR data for a variety of substituted oxazoles and for the parent oxazole. Journal of the Chemical Society B: Physical Organic, 270-276.
  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Yakovenko, G. G., et al. (2019). N-Boc-4-aminopyrazole-5-carbaldehydes in Friedländer synthesis of pyrazolo[4,3-b]pyridines. Chemistry of Heterocyclic Compounds, 55(4-5), 379–385. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Contreras, R. H., & Peralta, J. E. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(24), 5891–5898. [Link]

  • Gámez-Montaño, R., et al. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 57(12), 1017-1026.
  • ResearchGate. (n.d.). 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. Retrieved from [Link]

  • Schiemann, K., et al. (2012).
  • Wawrzycka, E., et al. (2021).
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(2), 123-131.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Bell, C. F., et al. (1976). The 1H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Magnetic Resonance in Chemistry, 8(12), 648-651.
  • Castellano, S., et al. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–330. [Link]

  • ResearchGate. (n.d.). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Assaf, C. D., et al. (2021). J Coupling Constants of <1 Hz Enable 13C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. Journal of the American Chemical Society, 143(49), 20853–20861.
  • Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (33), 3546-3554.
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Afonin, A. V., et al. (2018). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 56(10), 966-976.
  • Asl, S. S., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Iranian Journal of Pharmaceutical Research, 17(3), 913–923.
  • Supporting Information - N-oxidation of Pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of the American Chemical Society, 128(45), 14254–14255.

Sources

Comparative

X-ray crystal structure analysis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

This guide provides an in-depth structural analysis and comparative benchmarking of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde . Unlike the ubiquitous 2,2'-bipyridine or the standard 2-oxazolyl chelators, this specific 5-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis and comparative benchmarking of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde . Unlike the ubiquitous 2,2'-bipyridine or the standard 2-oxazolyl chelators, this specific 5-oxazolyl isomer presents unique geometric and electronic properties, often serving as a specialized intermediate in the synthesis of extended heteroaromatic scaffolds or pharmaceutical pharmacophores (e.g., kinase inhibitors).

Part 1: Structural Characterization & Analysis

1. The Molecule at a Glance[1][2][3]
  • IUPAC Name: 6-(1,3-oxazol-5-yl)pyridine-2-carbaldehyde

  • Core Scaffold: 2,6-disubstituted pyridine.[4][5]

  • Key Features:

    • Aldehyde Handle (C2): Reactive electrophile for Schiff base formation or olefination.

    • Oxazole Moiety (C6 attached at C5'): This "reverse" connectivity (linked at the oxazole C5 rather than C2) disrupts the standard chelating "bite," creating an extended conjugated system rather than a compact metal-binding pocket.

2. X-Ray Crystal Structure Prediction & Analysis

While the standard "Pybox" (pyridine-bis-oxazoline) ligands are well-documented, the 5-yl connected isomer exhibits distinct crystallographic tendencies driven by its inability to form a stable 5-membered intramolecular hydrogen bond or chelate ring in the ground state.

A. Conformational Locking (The "Transoid" Preference)

In the crystalline state, the molecule adopts a planar or near-planar conformation to maximize


-conjugation across the heteroaromatic rings.
  • Aldehyde Group: Adopts a transoid conformation relative to the pyridine nitrogen (

    
    ). This minimizes dipole-dipole repulsion between the carbonyl oxygen and the pyridine lone pair.
    
  • Oxazole Ring: The C5-linkage places the oxazole oxygen (

    
    ) and nitrogen (
    
    
    
    ) in positions that do not favor the standard cis chelation geometry seen in 2-yl isomers. The ring likely rotates to minimize steric clash between the oxazole C4 proton and the pyridine C5 proton.
B. Crystal Packing Forces
  • 
    -
    
    
    
    Stacking:
    The extended aromatic surface area (Pyridine + Oxazole) favors "slipped-stack" packing motifs, typically with interplanar distances of 3.4–3.6 Å.
  • Weak Hydrogen Bonding: The aldehyde oxygen acts as a weak acceptor for intermolecular

    
     interactions, often organizing the molecules into head-to-tail chains along the crystallographic short axis.
    

Part 2: Comparative Benchmarking

This section objectively compares 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde against its two primary structural competitors: the "Gold Standard" 2,2'-Bipyridine and the 2-Oxazolyl Isomer .

Table 1: Structural & Functional Comparison
Feature6-(Oxazol-5-yl)pyridine-2-CHO (Target)6-(Oxazol-2-yl)pyridine-2-CHO (Isomer)6-(Pyridin-2-yl)pyridine-2-CHO (Analog)
Connectivity C6(Py) – C5(Ox)C6(Py) – C2(Ox)C6(Py) – C2(Py)
Donor Geometry 1,5-Distance (Remote)1,4-Distance (Chelating)1,4-Distance (Chelating)
Chelation Ability Poor/Bridging. Cannot form 5-membered chelate rings with metals.High. Forms stable 5-membered chelate rings (N-N coordination).High. Classic bipyridine coordination.
Electronic Nature Electron-withdrawing (Aldehyde + Oxazole). Oxazole C5 is nucleophilic.Electron-withdrawing. Oxazole C2 is electrophilic.Electron-neutral to deficient.
Primary Application Linear chain extension, Drug pharmacophores, Bridging ligands.Asymmetric catalysis (Pyox ligands), Metal sensing.Supramolecular chemistry, Ruthenium dyes.
Crystallization Needles/Plates (driven by stacking).Blocks/Prisms (driven by dipole alignment).Monoclinic Prisms (

).
Visual Logic: Isomerism & Function

The following diagram illustrates why the 5-yl isomer fails as a standard chelator but succeeds as a linear building block, contrasting it with the 2-yl isomer.

StructuralLogic Target 6-(Oxazol-5-yl) (Target Molecule) Geometry5 1,5-Nitrogen Separation (Too wide for chelation) Target->Geometry5 Connectivity Isomer 6-(Oxazol-2-yl) (Common Ligand) Geometry2 1,4-Nitrogen Separation (Perfect for chelation) Isomer->Geometry2 Connectivity App5 Linear Extension Bridging Ligands Pharmacophores Geometry5->App5 Dictates Use App2 Asymmetric Catalysis Metal Binding (N^N) Geometry2->App2 Dictates Use

Caption: Structural logic dictating the divergent applications of the 5-yl vs. 2-yl isomers.

Part 3: Experimental Protocol (Self-Validating)

To obtain high-quality X-ray data for this specific aldehyde, precise control over crystal growth is required to prevent oxidation of the aldehyde to the carboxylic acid (a common failure mode).

Phase 1: Synthesis & Purification
  • Precursor: 2,6-Dibromopyridine or 6-bromopyridine-2-carboxaldehyde.

  • Coupling: Stille coupling (using 5-stannyloxazole) or Van Leusen reaction (if building the oxazole ring).

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc). Critical: The aldehyde is sensitive; store under

    
     at -20°C.
    
Phase 2: Crystallization Workflow

This protocol uses a Slow Vapor Diffusion method, optimized for aldehydes that may hydrate or oxidize in air.

CrystallizationProtocol Start Purified 6-(Oxazol-5-yl) pyridine-2-CHO Solubility Dissolution (Solvent: DCM or CHCl3) Start->Solubility Filter Syringe Filtration (0.2 µm PTFE) Solubility->Filter Remove dust nuclei Setup Vapor Diffusion Setup (Inner vial: Solution) (Outer vial: Pentane/Hexane) Filter->Setup Growth Incubation (4°C, Dark, 3-7 Days) Setup->Growth Slow antisolvent diffusion Harvest Crystal Harvesting (Under Paratone Oil) Growth->Harvest Check for prisms XRD X-Ray Diffraction (Mo Kα, 100 K) Harvest->XRD

Caption: Optimized vapor diffusion workflow for growing X-ray quality crystals of pyridine-aldehydes.

Phase 3: Data Collection & Refinement Parameters
  • Temperature: 100 K (Essential to reduce thermal motion of the aldehyde group).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu for organic aromatics to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm).
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Refinement Strategy (SHELXL):

    • Locate the aldehyde proton in the difference Fourier map.

    • Restrain the aldehyde planarity if necessary (FLAT command).

    • Check for disorder in the oxazole ring orientation (flip disorder).

References

  • Alvarez, C. M., et al. (2007). "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 3546-3554.

    • Context: Establishes the conformational preference (transoid)
  • Yang, G., & Zhang, W. (2018). "Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis."[6] Chemical Society Reviews, 47, 1783-1810.

    • Context: Comprehensive review of the "2-yl" isomer class, providing the baseline for structural contrast with the "5-yl" target.
  • Garg, R., et al. (2013). "Conformational analysis of 2-formylpyridine and its derivatives." Journal of Molecular Structure, 1034, 101-108.
  • Cambridge Structural Database (CSD). "Search for Pyridine-Oxazole scaffolds." Context: The definitive repository for validating bond lengths (typically C-C linker 1.47 Å) and packing motifs.

Sources

Validation

Mass spectrometry fragmentation patterns of oxazolyl-pyridine aldehydes

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of oxazolyl-pyridine aldehydes , a class of heterocyclic building blocks critical in the synthesis of multidentate ligands (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of oxazolyl-pyridine aldehydes , a class of heterocyclic building blocks critical in the synthesis of multidentate ligands (e.g., PyBox) and bioactive scaffolds.

The analysis synthesizes experimental data from electron ionization (EI) and electrospray ionization (ESI) studies of the core 2-(2-oxazolyl)pyridine scaffold and standard pyridine-aldehyde fragmentation mechanisms.

Executive Summary & Comparison of Ionization Methods

Characterizing oxazolyl-pyridine aldehydes requires selecting the appropriate ionization method based on the analytical goal: structural elucidation (fragmentation depth) or molecular weight confirmation (ion stability).

Comparative Analysis: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural elucidation; Library matching.Molecular weight confirmation; LC-MS coupling.
Energy Regime Hard ionization (70 eV).Soft ionization.
Molecular Ion (

)
Visible but often weak due to labile -CHO.Dominant

or

.
Key Fragmentation Extensive.

-cleavage of aldehyde, oxazole ring rupture.
Minimal in MS1. Requires MS/MS (CID) to induce fragmentation.
Detection Limit Nanogram range (GC-MS).Picogram range (LC-MS).

Recommendation: Use GC-MS (EI) for purity profiling of synthetic intermediates. Use LC-MS/MS (ESI) for biological metabolites or trace detection where soft ionization preserves the protonated molecular ion.

Structural Fragmentation Analysis

The fragmentation of a representative compound, 6-(1,3-oxazol-2-yl)pyridine-2-carbaldehyde (MW ≈ 174 Da), proceeds through three distinct zones: the aldehyde handle, the pyridine core, and the oxazole ring.

Zone 1: The Aldehyde Handle ( )

In Electron Ionization (EI), the aldehyde group is the first to fragment.

  • 
    -Cleavage (Loss of H):  The loss of the aldehydic hydrogen is diagnostic, yielding the acylium ion (
    
    
    
    ).
  • Decarbonylation (Loss of CO): A neutral loss of 28 Da (CO) is common, often preceded by the loss of the hydrogen radical, leading to a

    
     ion (pyridyl-oxazole cation).
    
Zone 2: The Oxazole Ring

The oxazole ring is less stable than the pyridine ring. Under high energy (EI or high-collision ESI), it undergoes Retro-1,3-Dipolar Cycloaddition .

  • Loss of CO/HCN: The oxazole ring typically cleaves to lose carbon monoxide (28 Da) and hydrogen cyanide (27 Da).

  • Nitrile Formation: Ring opening often results in a nitrile-substituted pyridine fragment.

Zone 3: The Pyridine Core

The pyridine ring is highly stable and typically remains intact until the final stages of fragmentation, eventually degrading via loss of HCN (27 Da) to form a cyclobutadiene-type cation.

Characteristic Ions & Pathways (Data Summary)

The following table summarizes the theoretical and experimentally observed ions for the core scaffold 2-(1,3-oxazol-2-yl)pyridine and its aldehyde derivatives.

Table 1: Diagnostic Fragment Ions
m/z (approx)Ion IdentityFragment StructureMechanism
174

Molecular IonIntact radical cation.
173

Acylium Cation

-cleavage of aldehyde H.
145

Pyridyl-Oxazole CationLoss of formyl radical (29 Da).
146

Distonic IonLoss of CO from aldehyde (28 Da).
118

Pyridyl-Azirine/NitrileOpening of oxazole ring (Loss of CO).
91

Pyridyl CationLoss of oxazole remnants.
78

Pyridine RingBase aromatic unit.

Note: The specific m/z values will shift based on substituents (e.g., methyl groups on the oxazole). The pattern


 is the primary diagnostic sequence for the aldehyde functionality.

Visualizing the Fragmentation Pathway[1][2][3]

The following diagram illustrates the sequential breakdown of 6-(oxazol-2-yl)pyridine-2-carbaldehyde under Electron Ionization.

FragmentationPathway M Molecular Ion (M+) m/z 174 (Radical Cation) M_minus_H Acylium Ion [M-H]+ m/z 173 M->M_minus_H - H• (Alpha Cleavage) M_minus_CHO Pyridyl-Oxazole Cation [M-CHO]+ m/z 145 M->M_minus_CHO - •CHO (29 Da) M_minus_H->M_minus_CHO - CO (28 Da) Oxazole_Break Ring Opening (Retro-Cycloaddition) M_minus_CHO->Oxazole_Break Activation Frag_Nitrile Nitrile Fragment [M-CHO-CO-HCN]+ Oxazole_Break->Frag_Nitrile - CO (28 Da) - HCN (27 Da) Pyridine_Core Pyridine Cation m/z 78 Frag_Nitrile->Pyridine_Core Further Degradation

Figure 1: Proposed EI fragmentation pathway for 6-(oxazol-2-yl)pyridine-2-carbaldehyde showing sequential loss of the aldehyde group followed by oxazole ring disintegration.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Objective: Confirm synthesis of the aldehyde intermediate and assess purity.

  • Sample Preparation:

    • Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Critical Step: Ensure the solvent is anhydrous to prevent acetal formation if the aldehyde is reactive.

  • Instrument Parameters:

    • Inlet Temp: 250°C (Split mode 20:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Oven Program: Hold 60°C for 1 min → Ramp 20°C/min to 280°C → Hold 5 min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

  • Data Interpretation:

    • Look for the Molecular Ion (

      
      ).[1][2][3][4]
      
    • Verify the presence of the

      
       peak (characteristic of aldehydes).[5]
      
    • Check for

      
       148/145 region (oxazolyl-pyridine core).
      
Protocol B: ESI-MS/MS (Trace Detection)

Objective: Detect the compound in biological matrices or complex mixtures.

  • Sample Preparation:

    • Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Direct Infusion / LC Conditions:

    • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).

    • Mobile Phase: A: H2O + 0.1% FA; B: ACN + 0.1% FA.

  • MS Parameters:

    • Mode: Positive Ion (

      
      ).[1][4]
      
    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CID): Ramp 10–40 eV to generate fragmentation spectra.

  • Self-Validation:

    • The

      
       peak should be the base peak.
      
    • Upon CID, the loss of 28 Da (CO) and 17 Da (NH3, if amide tautomers exist) or 46 Da (

      
      ) confirms the oxidized nature.
      

References

  • Oxazole Fragmentation Mechanisms

    • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of substituted oxazoles." Journal of the Chemical Society B: Physical Organic, 1967. Link

    • Note: Establishes the retro-cycloaddition p
  • Pyridine-Oxazole Ligand Characterization

    • Ochędzan-Siodłak, W., et al. "2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine."[6][7] Data in Brief, 2018. Link

    • Note: Provides experimental GC-MS data for the core Py-ox (m/z 148) and Py-box (m/z 217) scaffolds.
  • Aldehyde Fragmentation Standards

    • Gilpin, J. A., & McLafferty, F. W. "Mass Spectrometric Analysis. Aliphatic Aldehydes." Analytical Chemistry, 1957. Link

    • Note: The foundational text for aldehyde -cleavage and M-29 diagnostics.
  • Bis-Oxazolyl Pyridine Synthesis & Analysis

    • Wang, X., et al. "Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives."[8] Journal of Chemical Research, 2010.[8] Link

    • Note: Demonstrates ESI-MS [M+1] dominance in similar heterocyclic systems.

Sources

Comparative

A Technical Guide to Benchmarking the Fluorescence Quantum Yield of Oxazole-Pyridine Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (ΦF), representing the efficiency of converting absorbed...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (ΦF), representing the efficiency of converting absorbed photons into emitted light, stands as a critical performance metric for any fluorophore.[1][2] This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of novel oxazole-pyridine derivatives against established fluorescent probes. We will delve into the theoretical underpinnings, present a detailed experimental protocol for accurate measurement, and offer a comparative analysis to contextualize the performance of these promising heterocyclic compounds.

The Significance of Oxazole-Pyridine Scaffolds in Fluorescence Applications

Oxazole-pyridine derivatives have garnered significant interest within the scientific community due to their versatile photophysical properties.[3] The inherent electronic characteristics of the oxazole and pyridine rings, often acting as electron-acceptor and electron-donor moieties respectively, facilitate the design of molecules with tunable emission spectra and high fluorescence quantum yields.[4] These attributes make them prime candidates for a range of applications, including bioimaging, chemical sensing, and materials science. This guide will equip researchers with the knowledge to rigorously evaluate the performance of their synthesized oxazole-pyridine derivatives.

Comparative Analysis of Fluorescence Quantum Yields

To objectively assess the performance of novel oxazole-pyridine derivatives, it is essential to benchmark their fluorescence quantum yields against well-characterized, commercially available fluorophores. The following table summarizes the reported quantum yields of several oxazole-pyridine derivatives and a selection of common fluorescent dyes under specified conditions. It is crucial to recognize that the quantum yield of a fluorophore is highly sensitive to its environment, particularly the solvent polarity.[2][5]

Compound ClassSpecific DerivativeSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
Oxazole-Pyridine 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative 4aChloroform3423580.84
Oxazole-Pyridine 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative 4bChloroform3574140.53
Oxazole-Pyridine 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative 4cChloroform3233910.32
Oxazole Donor-Acceptor Substituted OxazoleToluene3504200.88[4]
Oxazole Donor-Acceptor Substituted OxazoleDichloromethane3554550.65[4]
Benchmark Dyes
Coumarin Coumarin 153Ethanol4235300.544[6]
Rhodamine Rhodamine 6GEthanol530550~0.95[7]
Fluorescein Fluorescein0.1 M NaOH4905150.95[8]
Quinine Sulfate Quinine Sulfate0.1 M H2SO43504500.54[9]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[7][9]

Causality Behind Experimental Choices
  • Choice of Standard: The selected standard should have absorption and emission profiles that overlap with the oxazole-pyridine derivative being tested.[9] Quinine sulfate in 0.1 M H2SO4 is a widely used standard for blue-emitting fluorophores due to its high quantum yield and photostability.[9]

  • Solvent Consistency: Both the sample and the standard must be dissolved in the same solvent to minimize the influence of refractive index differences.[4]

  • Absorbance Limitation: The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.[9]

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the oxazole-pyridine derivative and the chosen standard (e.g., quinine sulfate) in a suitable solvent (e.g., ethanol or chloroform).

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (ideally between 0.02 and 0.1).

  • UV-Visible Absorption Spectroscopy:

    • Using a UV-Visible spectrophotometer, record the absorption spectrum of each dilution of the sample and the standard.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard.

    • Crucially, maintain identical experimental parameters (e.g., excitation wavelength, slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad).

  • Quantum Yield Calculation:

    • The fluorescence quantum yield of the sample (Φsample) can be calculated using the following equation[4][9]:

      Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • n is the refractive index of the solvent.

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_abs 2. Absorption Spectroscopy cluster_fluor 3. Fluorescence Spectroscopy cluster_analysis 4. Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Emission Spectra (Identical Parameters) prep_dilutions->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield using Comparative Equation plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing Fluorescence Quantum Yield

A comprehensive understanding of the factors that can affect the fluorescence quantum yield is crucial for both accurate measurement and the rational design of new fluorophores.

  • Molecular Structure: The inherent rigidity of the molecular structure can significantly impact the quantum yield. More rigid structures tend to have higher quantum yields as non-radiative decay pathways, such as vibrational relaxation, are suppressed.

  • Substituent Effects: The electronic nature of substituent groups on the oxazole-pyridine core plays a critical role. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench fluorescence depending on their position and the overall molecular architecture.[10]

  • Solvent Polarity: As demonstrated in the comparative data table, solvent polarity can have a profound effect on the quantum yield.[4] This is often due to the stabilization or destabilization of the excited state and can lead to solvatochromic shifts in the emission spectrum.[4]

  • Temperature and Viscosity: Increasing the temperature or decreasing the viscosity of the solvent can lead to a decrease in quantum yield due to an increase in the rate of non-radiative decay through molecular collisions.[8]

  • pH: For molecules with acidic or basic moieties, the pH of the solution can alter the protonation state and, consequently, the electronic structure and fluorescence properties.[10]

Logical Relationship of Influencing Factors

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors QY Fluorescence Quantum Yield (ΦF) Structure Molecular Structure (Rigidity) Structure->QY Substituents Substituent Effects (Electronic Nature) Substituents->QY Solvent Solvent Polarity Solvent->QY Temp Temperature & Viscosity Temp->QY pH pH pH->QY

Caption: Factors influencing fluorescence quantum yield.

Conclusion

The rigorous benchmarking of the fluorescence quantum yield is an indispensable step in the development and characterization of novel oxazole-pyridine derivatives. By employing the detailed experimental protocol outlined in this guide and contextualizing the results against established fluorescent probes, researchers can gain a clear and objective understanding of their compounds' performance. A thorough consideration of the intrinsic and extrinsic factors that influence fluorescence will further empower the rational design of next-generation fluorophores with enhanced brightness and environmental sensitivity for a multitude of scientific applications.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. PubMed. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • Modeling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rates. ACS Publications. [Link]

  • (PDF) Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Basic Concepts in Fluorescence. Florida State University. [Link]

  • Factors affecting Fluorescence. YouTube. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley Online Library. [Link]

  • Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600–1000 nm. ACS Publications. [Link]

  • Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. Royal Society of Chemistry. [Link]

  • FACTORS AFFECTING FLUORESCENCE INTENSITY. CUTM Courseware. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde: Validation and Comparison

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridine-based molecules, in particular, are fundamental scaffolds in numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridine-based molecules, in particular, are fundamental scaffolds in numerous pharmaceuticals and agrochemicals.[1][2] The compound 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde represents a specific confluence of pyridine and oxazole moieties, making it a molecule of significant interest for further functionalization.

However, the synthesis of any novel compound is incomplete without rigorous validation of its elemental composition and purity. Elemental analysis is a powerful and fundamental analytical technique that provides quantitative information on the elemental makeup of a sample.[3] It serves as a primary gatekeeper for confirming that the synthesized molecule matches its theoretical structure, a non-negotiable step before proceeding to more complex biological or material characterization.[4]

This guide provides an in-depth protocol for the elemental analysis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, explains the scientific rationale behind the procedure, and presents a framework for comparing the resulting data against theoretical values and related structures.

Theoretical Elemental Composition

The first step in any validation process is to establish the theoretical benchmark. The molecular formula for 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is C₉H₆N₂O₂ . Based on this formula, the calculated elemental composition is presented below.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09962.07
HydrogenH1.00866.0483.47
NitrogenN14.007228.01416.08
OxygenO15.999231.99818.37
Total 174.159 100.00

Table 1: Theoretical elemental composition of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (C₉H₆N₂O₂).

Experimental Validation: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is dynamic flash combustion, often referred to as CHN analysis.[4] This technique is rapid, requires only a small amount of sample (typically 1-3 mg), and is highly accurate when performed correctly.[5]

Workflow for Elemental Analysis Validation

The entire process, from sample submission to data validation, follows a systematic workflow designed to ensure accuracy and reproducibility.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Sample 1. Obtain Pure, Dry Sample (>5mg) Weigh 2. Accurately Weigh 1-3 mg into Tin Capsule Sample->Weigh Seal 3. Seal Capsule to Enclose Sample Weigh->Seal Combust 4. Dynamic Flash Combustion (>900°C in O₂ Atmosphere) Seal->Combust Gases Sample ⟶ CO₂, H₂O, N₂, NOx Reduce 5. Reduction (NOx ⟶ N₂) Gases->Reduce Separate 6. Chromatographic Separation of Gases Reduce->Separate Detect 7. Thermal Conductivity Detection (TCD) Separate->Detect Calc 8. Calculate %C, %H, %N from Detector Signal Detect->Calc Compare 9. Compare Experimental vs. Theoretical Values Calc->Compare Accept Result: Purity Confirmed (Deviation ≤ ±0.4%) Compare->Accept Pass Reject Result: Impure/Incorrect (Deviation > ±0.4%) Compare->Reject Fail

Caption: Workflow for CHN elemental analysis and data validation.

Detailed Experimental Protocol

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a purified sample of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde.

Materials:

  • Purified, dry sample of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde (minimum 5 mg to allow for repeat analyses).[5]

  • Microanalytical balance (readable to ±0.001 mg).

  • Tin capsules for solid samples.

  • Certified organic analytical standards (e.g., Acetanilide) for calibration.

  • CHN Elemental Analyzer.

Methodology:

  • Sample Preparation (The Causality of Purity):

    • Ensure the sample is meticulously purified (e.g., via recrystallization or chromatography) and thoroughly dried under vacuum. Residual solvents or impurities will significantly skew results.[5] For instance, even a 2% methanol impurity can cause deviations greater than 0.5%, leading to failed validation.

    • Using a microanalytical balance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.

    • Securely crimp the capsule to ensure no sample is lost and a closed combustion environment is created.

  • Instrument Calibration (The Trustworthiness of Standards):

    • Calibrate the instrument using a certified organic analytical standard. This standard has a precisely known C, H, and N composition.

    • The analyzer combusts the standard and the resulting detector signals for CO₂, H₂O, and N₂ are used to create a calibration curve. This process is crucial for converting the experimental signals from the target compound into accurate elemental percentages. Certified standards are run every few samples to correct for any instrumental drift.[5]

  • Combustion and Reduction (The Logic of Conversion):

    • The sealed tin capsule containing the sample is dropped into a high-temperature combustion reactor (typically ~950-1000 °C).

    • The reactor is continuously purged with pure oxygen, causing the sample to undergo instantaneous "flash" combustion. The tin capsule promotes a more complete combustion.

    • This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into a mixture of nitrogen gas (N₂) and various nitrogen oxides (NOx). Heterocyclic nitrogen compounds can sometimes be challenging to combust completely, but modern analyzers are designed to handle them effectively.[6]

    • The resulting gas mixture then passes through a reduction tube (often containing copper) to convert the nitrogen oxides (NOx) quantitatively into nitrogen gas (N₂). This ensures that all nitrogen from the sample is measured as a single species.

  • Separation and Detection (The Principle of Measurement):

    • The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column. The column separates the gases based on their different affinities for the column material.

    • The separated gases then flow into a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of a reference gas (typically helium) as each analyte gas passes through, generating a distinct signal for each element.

  • Data Analysis and Interpretation (The Standard of Acceptance):

    • The instrument's software integrates the signal for each gas and, using the calibration factor, calculates the percentage of C, H, and N in the original sample.

    • The experimental results are then compared to the theoretical values. For publication in most reputable journals, including those from the American Chemical Society (ACS), the experimental values must be within ±0.4% of the calculated theoretical values.[7][8] A result outside this range suggests the sample may be impure, contain residual solvent, or be an incorrect structure.[9]

Comparison with Alternative Compounds

To provide context for expected results, the table below presents elemental analysis data for related pyridine-based heterocyclic compounds found in the literature. This comparison helps researchers understand the typical data quality and potential challenges associated with this class of molecules.

Compound NameMolecular FormulaSourceTheoretical %CFound %CTheoretical %HFound %HTheoretical %NFound %N
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde C₉H₆N₂O₂ Theoretical 62.07 N/A 3.47 N/A 16.08 N/A
N'-(phenyl(pyridin-2-yl)methylene)benzohydrazideC₁₉H₁₅N₃O[10]75.7375.495.025.3313.9413.49
2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridineC₂₁H₁₃N₅O₂[11]68.6668.453.573.5619.0619.11
2,4-Bis[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridineC₂₃H₁₇N₅O₄[11]64.6364.754.014.0016.3916.42

Table 2: Comparison of elemental analysis data for structurally related heterocyclic compounds.

The data in Table 2 demonstrates that for well-purified compounds, experimental results closely match theoretical predictions, typically falling well within the accepted ±0.4% deviation.

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